(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRQCUQKJTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674769 | |
| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871362-79-7 | |
| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Building Block in Modern Chemistry
An In-Depth Technical Guide to (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structural complexity, combining a boronic acid moiety with a trifluoromethoxy group and a methyl substituent, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth analysis of its synthesis, characterization, strategic applications, and the underlying chemical principles that make it a powerful tool for molecular innovation.
The trifluoromethoxy (-OCF3) group is a key feature, acting as a lipophilic bioisostere for other functionalities.[1] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group's oxygen atom can engage in resonance, which tempers the strong inductive electron-withdrawing effect of the fluorine atoms.[1] This nuanced electronic profile, coupled with the inherent reactivity of the boronic acid, makes this compound a strategic choice for introducing the 3-methyl-4-(trifluoromethoxy)phenyl motif into complex molecules, thereby fine-tuning their biological and material properties.
Core Compound Specifications
| Property | Value | Source(s) |
| CAS Number | 871362-79-7 | [2][3][4][5] |
| Molecular Formula | C₈H₈BF₃O₃ | [2][4][5][6] |
| Molecular Weight | 219.95 g/mol | [6] |
| MDL Number | MFCD11504858 | [2][5] |
| Appearance | White to off-white solid/powder | [General chemical knowledge] |
| Storage | 4-8°C, under inert atmosphere | [5] |
The Strategic Advantage in Drug Discovery: The Role of the -OCF₃ Group
The incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry, utilized to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The trifluoromethoxy group, in particular, offers several distinct advantages that explain the utility of this boronic acid.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[7] This can significantly increase a drug's half-life and bioavailability.
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[8] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral absorption.[1][8]
-
Modulation of pKa and Binding Interactions: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions. It can also participate in favorable electrostatic or hydrogen bonding interactions at the target binding site.[7]
The methyl group on the phenyl ring provides an additional point for steric differentiation and can influence the molecule's conformation and interaction with target proteins. The combination of these substituents makes this compound a "privileged" building block for creating new chemical entities with potentially superior pharmacological properties.[9]
Synthesis and Mechanistic Pathway
The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic intermediate (either an organolithium or a Grignard reagent) with a borate ester, followed by acidic hydrolysis. For this compound, a common and effective route begins with the corresponding aryl bromide.
The key mechanistic steps involve the formation of a nucleophilic aryl species that attacks the electrophilic boron atom of the borate ester. This creates a tetracoordinate boronate complex, which is then hydrolyzed to yield the final boronic acid product.
Caption: General synthetic workflow for arylboronic acids.
Representative Synthesis Protocol
This protocol is a representative example based on established methods for synthesizing arylboronic acids from aryl halides.[10]
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-2-methyl-1-(trifluoromethoxy)benzene (1.0 equiv.). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv., typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again maintaining a temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronic acid precipitates or the phases are clear.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or silica gel column chromatography to yield pure this compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are the primary tools for structural elucidation.[11] For this compound, one would expect to see characteristic signals for the aromatic protons, the methyl group protons, and the B(OH)₂ protons (which are often broad and may exchange with D₂O). ¹⁹F NMR will show a singlet for the -OCF₃ group, and ¹¹B NMR will show a broad signal characteristic of a trigonal boronic acid.[11][12]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage area.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13] This reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an sp²-hybridized organoboron species and an aryl or vinyl halide/triflate.[13] It is widely used in pharmaceutical and agrochemical synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[14]
The Catalytic Cycle: A Self-Validating System
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk tube) are added the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 equiv.).[14]
-
Causality Insight: The boronic acid is used in slight excess to drive the reaction to completion. The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
-
-
Solvent Addition: A degassed solvent system is added. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[14]
-
Causality Insight: Degassing the solvent (by bubbling with nitrogen or argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: The vessel is sealed, and the mixture is heated with vigorous stirring. Typical temperatures range from 80 to 120 °C. Reaction progress is monitored by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[14]
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. It is then washed with water and brine to remove the inorganic base and salts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Final Product Isolation: The crude product is purified using silica gel column chromatography to isolate the desired biaryl compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Angene - this compound | 871362-79-7 | MFCD11504858 | AGN-PC-0WA8UO [japan.angenechemical.com]
- 3. 871362-79-7|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. aobchem.com [aobchem.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a trifluoromethoxy group imparting high lipophilicity and metabolic stability, a methyl group influencing steric and electronic properties, and a reactive boronic acid moiety—make it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and a detailed methodology for its application in the Suzuki-Miyaura cross-coupling reaction. The content herein is designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile compound in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Synthesis
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When coupled with the synthetic versatility of the boronic acid functional group, a powerful tool for carbon-carbon bond formation emerges.
This compound, with its distinct substitution pattern, offers a nuanced approach to molecular design. The interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and the characteristics of the resulting products. This guide will delve into the specific attributes of this compound, providing a robust resource for its practical application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The following tables summarize the key identifiers and properties for this compound.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 871362-79-7[1][2][3][4][5] |
| Molecular Formula | C₈H₈BF₃O₃[2][3][4][5] |
| Molecular Weight | 219.95 g/mol [5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 89 °C (for the related 3-(trifluoromethoxy)phenyl)boronic acid) | [6] |
| Solubility | Soluble in many organic solvents | [6] |
| Storage | 4-8°C, under an inert atmosphere | [4] |
Spectroscopic Characterization:
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from the corresponding aryl bromide. This method offers a reliable and scalable route to the desired product.
Synthesis of the Precursor: 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
The necessary precursor, 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene (CAS 261951-96-6), is a key starting material.[9][10][11] Its synthesis and commercial availability are crucial for the subsequent steps.
Lithiation-Borylation Protocol
This protocol is based on established methodologies for the synthesis of arylboronic acids from aryl halides.[12][13]
Experimental Workflow:
Caption: Lithiation-Borylation Workflow for Arylboronic Acid Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, dissolve 4-bromo-2-methyl-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1N hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This compound is an excellent coupling partner in these reactions.
General Principles of the Suzuki-Miyaura Coupling
The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. scbt.com [scbt.com]
- 3. Angene - this compound | 871362-79-7 | MFCD11504858 | AGN-PC-0WA8UO [japan.angenechemical.com]
- 4. aobchem.com [aobchem.com]
- 5. PRODUCT - Chemme.com [chemme.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | C8H6BrF3O | CID 40427090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
An In-Depth Technical Guide to (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid: Molecular Structure and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Chemical Synthesis
Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This class of organoboron compounds offers a unique combination of stability, functional group tolerance, and reactivity, making them ideal for the construction of carbon-carbon bonds—a fundamental process in the synthesis of numerous organic molecules.[1][3] In the landscape of drug discovery and development, boronic acids are increasingly incorporated into medicinal chemistry programs to enhance pharmacological profiles.[4][5] The boronic acid moiety itself can act as a pharmacophore, and its use as a synthetic intermediate allows for the efficient assembly of complex molecular architectures.[1][4]
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid (CAS No: 871362-79-7) is a specialized building block that combines the reactivity of the boronic acid group with the unique electronic properties of the trifluoromethoxy and methyl substituents.[6] This guide will elucidate the interplay of these functional groups and their impact on the molecule's structure and utility.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and a trifluoromethoxy group (-OCF₃).
| Property | Value | Source |
| CAS Number | 871362-79-7 | [6] |
| Molecular Formula | C₈H₈BF₃O₃ | [6] |
| Molecular Weight | 221.95 g/mol | Calculated |
The conformation of the boronic acid group relative to the phenyl ring is influenced by steric and electronic factors. A slight twist of the boronic acid group out of the plane of the aromatic ring is common to minimize steric repulsion.[4]
The Influence of Substituents: A Deeper Look
The reactivity and properties of this compound are significantly dictated by the electronic nature of the methyl and trifluoromethoxy substituents.
The Trifluoromethoxy Group (-OCF₃): A Potent Electron-Withdrawing Moiety
The trifluoromethoxy group is a powerful electron-withdrawing group, a property that stems from the strong inductive effect of the three fluorine atoms.[8] This effect is somewhat tempered by the potential for the oxygen atom's lone pairs to participate in resonance with the aromatic ring, though this donating effect is significantly weaker than that of a methoxy group (-OCH₃).[8] The net result is a strong electron-withdrawing character that influences the acidity of the boronic acid and the reactivity of the phenyl ring.[4][8]
The introduction of a trifluoromethoxy group can also enhance the lipophilicity of a molecule, a desirable trait in drug candidates as it can improve cell membrane permeability and oral bioavailability.[8] Furthermore, the high strength of the C-F bonds contributes to increased metabolic stability.[8]
The Methyl Group (-CH₃): An Electron-Donating Contributor
In contrast to the trifluoromethoxy group, the methyl group is a weak electron-donating group through an inductive effect. Its presence on the phenyl ring slightly increases the electron density of the aromatic system. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment on the phenyl ring, influencing the regioselectivity of its reactions.
Spectroscopic Characterization (Inferred)
While specific spectra for this compound are not provided, we can infer the expected characteristics based on studies of similar compounds.[4]
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and trifluoromethoxy groups. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boronic acid group. The trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms.
-
¹¹B NMR: The boron-11 NMR spectrum is expected to show a single, broad signal characteristic of a tricoordinate boronic acid.[4]
-
¹⁹F NMR: The fluorine-19 NMR spectrum would display a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the boronic acid hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. Other key absorbances would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and B-O stretching vibrations.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[9][10]
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound. Note: This is a representative procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern organic synthesis. The unique electronic properties conferred by the trifluoromethoxy and methyl groups make it an attractive reagent for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing biaryl linkages, a common motif in many biologically active molecules and functional materials. As the demand for complex and highly functionalized organic molecules continues to grow, the importance of specialized reagents like this compound is set to increase, enabling the discovery and development of the next generation of therapeutics and advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aobchem.com [aobchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
An In-Depth Technical Guide to the ¹H NMR of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Structural Significance of a Multifunctional Reagent
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the unique interplay of its three distinct functional moieties on a central phenyl ring: the versatile boronic acid, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethoxy group. The precise spatial arrangement of these substituents dictates the molecule's reactivity and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such molecules. Specifically, ¹H NMR provides a detailed electronic and topological map by probing the chemical environment of each proton. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical acquisition and detailed spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar complex substituted aromatic systems.
Part 1: Theoretical ¹H NMR Spectral Prediction: A Mechanistic Approach
Before acquiring a spectrum, a robust theoretical prediction based on fundamental principles of substituent effects is crucial. This allows for a more targeted analysis of the experimental data. The substitution pattern on the benzene ring—1-B(OH)₂, 3-CH₃, and 4-OCF₃—results in three distinct aromatic proton environments.
-
Electronic Substituent Effects: The chemical shift (δ) of an aromatic proton is exquisitely sensitive to the electron density at its location. Electron-donating groups (EDGs) increase electron density, shielding the proton and shifting its signal upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the proton and shifting its signal downfield (higher ppm).[1][2][3]
-
Boronic Acid [-B(OH)₂]: This group acts as a moderate electron-withdrawing group through an inductive effect, causing deshielding, particularly at the ortho position (H-2, H-6).
-
Trifluoromethoxy [-OCF₃]: This is a potent electron-withdrawing group. The extreme electronegativity of the three fluorine atoms creates a strong inductive pull (-I effect) that significantly deshields the entire ring, especially the adjacent proton (H-5).[4]
-
Methyl [-CH₃]: This group is a weak electron-donating group through hyperconjugation (+I effect), causing a slight shielding effect, most pronounced at the ortho and para positions (H-2, H-4, H-6).[3]
-
-
Predicted Chemical Shifts & Multiplicities:
-
H-2: Positioned ortho to the withdrawing B(OH)₂ group and meta to the donating CH₃ group. The strong deshielding from the boronic acid is expected to dominate, placing this proton significantly downfield. It will be split by H-6, resulting in a doublet due to meta-coupling.
-
H-5: Located ortho to the strongly withdrawing -OCF₃ group and meta to the B(OH)₂ group. The combined deshielding effects will likely make this the most downfield aromatic proton. It will be split by H-6 into a doublet due to ortho-coupling. Long-range coupling to the fluorine atoms is also possible, which could manifest as slight broadening or a more complex multiplet.[5]
-
H-6: Situated ortho to the donating CH₃ group and meta to the withdrawing -OCF₃ group. The shielding from the methyl group will push this proton upfield relative to the other aromatic protons. It is coupled to both H-5 (ortho-coupling) and H-2 (meta-coupling), which should result in a doublet of doublets.
-
-CH₃ Protons: These aliphatic protons will appear as a sharp singlet in the typical upfield alkyl region (~2.1–2.5 ppm).[3]
-
-B(OH)₂ Protons: The two hydroxyl protons are acidic and undergo rapid exchange with each other and with trace water in the solvent. This typically results in a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent.[4][6]
-
Part 2: Experimental Protocol: Ensuring Data Integrity
The acquisition of a high-quality ¹H NMR spectrum for a boronic acid requires a protocol that mitigates common challenges, primarily the tendency to form cyclic trimeric anhydrides known as boroxines.[7][8]
The Challenge of Boronic Acid Oligomerization
In non-polar solvents like CDCl₃ or upon heating, boronic acids can reversibly dehydrate to form boroxines.[6] This equilibrium between the monomeric acid and the trimeric anhydride leads to peak broadening or the appearance of multiple sets of signals, complicating spectral interpretation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
An In-Depth Technical Guide to the ¹³C NMR Characterization of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid
Abstract
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, necessitating robust and unambiguous analytical characterization. Among the suite of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the ¹³C NMR characterization of this compound, delving into theoretical principles, field-proven experimental protocols, and detailed spectral interpretation. We address the unique spectral features arising from the trifluoromethoxy group, the methyl substituent, and the challenging carbon-boron bond, providing researchers, scientists, and drug development professionals with the expertise to confidently acquire and interpret these critical data.
Introduction: The Structural Significance of this compound
Arylboronic acids are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific compound, this compound, incorporates two key functional groups that modulate its electronic and steric properties: a methyl group (-CH₃) and a trifluoromethoxy group (-OCF₃). The -OCF₃ group, in particular, is a crucial lipophilic hydrogen bond acceptor with a strong electron-withdrawing nature, making it a highly sought-after substituent in drug design.
Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is the definitive method for verifying the carbon skeleton, confirming substitution patterns, and assessing purity. This guide provides the foundational knowledge and practical methodology required for a successful ¹³C NMR analysis of this specific, and structurally representative, arylboronic acid.
Theoretical Considerations: Predicting the ¹³C NMR Spectrum
A deep understanding of the molecular structure allows for an expert prediction of the resulting ¹³C NMR spectrum. The molecule possesses eight unique carbon environments, each influenced by its immediate neighbors and the overall electronic landscape of the phenyl ring.
Caption: Numbering scheme for this compound.
The Challenge of the Boron-Bound Carbon (C1)
The carbon atom directly attached to the boron (C1) presents a significant challenge. Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). Both are quadrupolar nuclei, meaning they possess a non-spherical distribution of charge. This quadrupolar moment interacts with the local electric field gradient, leading to very rapid spin-lattice relaxation. This rapid relaxation causes severe line broadening of the attached ¹³C nucleus signal, a phenomenon known as quadrupolar broadening.[1][2] Consequently, the C1 signal is often extremely broad, weak, and can even be indistinguishable from the baseline noise, a common observation in the NMR of organoboron compounds.[3][4][5]
The Signature of the Trifluoromethoxy Group (C8 and Aromatic Carbons)
The trifluoromethoxy group provides two distinct and highly informative features:
-
The -OCF₃ Carbon (C8): The C8 nucleus is directly bonded to three fluorine-19 atoms (¹⁹F, I = 1/2, 100% abundance). This results in a one-bond spin-spin coupling (¹J(C-F)), splitting the C8 signal into a distinct quartet (a 1:3:3:1 pattern) with a large coupling constant, typically in the range of 255-280 Hz.[6][7] This quartet is an unmistakable signature of a CF₃ group.
-
Long-Range C-F Coupling: The influence of the fluorine atoms extends through the oxygen and the aromatic ring. This results in smaller, long-range couplings (²J(C-F), ³J(C-F), etc.) to the aromatic carbons C4, C3, and C5.[8][9] These couplings can further split the signals of these carbons, providing invaluable data for unambiguous assignment. For instance, C4 will be coupled through two bonds (²J(C-F)), and C3/C5 will be coupled through three bonds (³J(C-F)).
Substituent Effects on Aromatic Carbons (C2-C6)
The chemical shifts of the aromatic carbons are governed by the electronic effects of the three substituents.
-
Boronic Acid [-B(OH)₂]: Generally acts as a weak electron-withdrawing group.
-
Methyl (-CH₃): A weak electron-donating group, causing a shielding effect (upfield shift) on the carbons it is attached to (C3) and at the ortho (C2, C4) and para (C6) positions relative to itself.
-
Trifluoromethoxy (-OCF₃): A strong electron-withdrawing group due to the electronegativity of fluorine and oxygen, causing a deshielding effect (downfield shift), particularly on the attached carbon (C4).
Experimental Protocol: A Self-Validating Workflow
Obtaining a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following workflow is designed to be a self-validating system, minimizing common pitfalls and maximizing data quality.
Caption: A validated workflow for the ¹³C NMR characterization of arylboronic acids.
Sample Preparation
-
Analyte Mass: Weigh approximately 20-50 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio.[10][11]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it readily dissolves polar arylboronic acids.[12] Crucially, as a polar aprotic solvent, it helps to break up the intermolecular hydrogen bonds that lead to the formation of cyclic boroxine trimers. Boroxine formation can complicate spectra and is more prevalent in non-polar solvents like CDCl₃.[12]
-
-
Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the clear solution into a 5 mm NMR tube.[13] If any particulates are present, filter the solution through a small plug of glass wool to prevent contamination and poor magnetic field shimming.[11][14]
NMR Instrument Parameters (for a 400 or 500 MHz Spectrometer)
-
Pulse Program: Use a standard proton-decoupled pulse sequence, such as zgpg30 or zgdc30. This decouples the protons from the carbon nuclei, simplifying the spectrum so that each unique carbon appears as a single peak (or a multiplet due to C-F coupling), rather than a complex multiplet from C-H coupling.[15][16]
-
Acquisition Time (AQ): Set to 1.0–2.0 seconds. This parameter influences the resolution of the spectrum.
-
Relaxation Delay (D1): Set to 2–5 seconds.
-
Causality: This is a critical parameter. Quaternary carbons (like C1, C3, and C4) and the -OCF₃ carbon lack directly attached protons, which are the primary mechanism for spin-lattice relaxation (T₁).[17] Therefore, they have longer T₁ values. A sufficient delay (D1) is essential to allow these nuclei to fully relax back to their equilibrium state before the next pulse. An insufficient delay will lead to saturation and significantly weaker (or absent) signals for these crucial carbons.[16][17]
-
-
Number of Scans (NS): Set to a minimum of 1024 scans; 2048 or more is recommended.
-
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆, which appears as a septet centered at 39.52 ppm.[4]
Spectral Analysis and Data Interpretation
The final step is the logical assignment of each signal in the acquired spectrum to its corresponding carbon atom in the molecule. The following table summarizes the predicted data based on established chemical shift theory and data from analogous structures.[18][19][20][21][22]
Table 1: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification & Expert Insights |
| C1 | ~130-135 | Broad Singlet | Attached to Boron. Signal is expected to be very broad and of low intensity due to quadrupolar broadening from ¹¹B/¹⁰B.[1] May be undetectable in a standard experiment. |
| C2 | ~135-140 | Singlet or narrow multiplet | ortho to the B(OH)₂ group and meta to the -OCF₃ group. |
| C3 | ~132-137 | Singlet or narrow multiplet | Quaternary carbon attached to the electron-donating -CH₃ group. Expected to be a sharp, but weak, signal. |
| C4 | ~148-152 | Quartet (small J) | Attached to the highly electronegative -OCF₃ group, resulting in a significant downfield shift.[20] Will exhibit a small quartet splitting due to two-bond coupling to the fluorine atoms (²J(C-F)). |
| C5 | ~115-120 | Singlet or narrow multiplet | meta to B(OH)₂ and ortho to -OCF₃. Shielded by the resonance effect of the oxygen. |
| C6 | ~125-130 | Singlet or narrow multiplet | para to the -CH₃ group. |
| C7 (-CH₃) | ~18-22 | Singlet | Typical chemical shift for an aromatic methyl group. Expected to be a sharp, intense signal. |
| C8 (-OCF₃) | ~120-125 | Quartet (¹J(C-F) ≈ 256 Hz) | The defining signal for the trifluoromethoxy group. The large one-bond C-F coupling constant splits the peak into a 1:3:3:1 quartet.[6] |
graph "Interpretation_Logic" { graph [rankdir="LR", splines=true, nodesep=0.4, ranksep=1.0]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes start [label="Analyze Spectrum\n(110-160 ppm region)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_quartet [label="Is there a large\nquartet (J ≈ 256 Hz)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assign_c8 [label="Assign as C8 (-OCF₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_downfield [label="Is there a very\ndownfield signal\n(~150 ppm)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assign_c4 [label="Assign as C4", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_weak [label="Are there other\nweak signals?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assign_c1c3 [label="Likely Quaternary C1 & C3.\n(C1 may be absent/broad)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assign_others [label="Assign remaining C2, C5, C6\nbased on predicted shifts", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Complete Assignment", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> q_quartet; q_quartet -> assign_c8 [label="Yes"]; assign_c8 -> q_downfield; q_quartet -> q_downfield [label="No"]; q_downfield -> assign_c4 [label="Yes"]; assign_c4 -> q_weak; q_downfield -> q_weak [label="No"]; q_weak -> assign_c1c3 [label="Yes"]; assign_c1c3 -> assign_others; q_weak -> assign_others [label="No"]; assign_others -> end;
}
Caption: Logical workflow for the assignment of aromatic signals in the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is rich with structural information. A successful characterization hinges on a triad of expertise: a theoretical understanding of the nuanced spectral effects of the boronic acid and trifluoromethoxy substituents, a meticulously executed experimental protocol designed to enhance the detection of challenging nuclei, and a logical, step-wise approach to spectral interpretation. The presence of a large quartet around 120-125 ppm is a definitive confirmation of the -OCF₃ group, while the characteristic shifts of the other seven carbons verify the overall structure. By following the principles and protocols outlined in this guide, researchers can confidently utilize ¹³C NMR as a powerful tool for the structural elucidation and quality control of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. compoundchem.com [compoundchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organomation.com [organomation.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 21. spectrabase.com [spectrabase.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
The Trifluoromethoxy Substituent as a Potent Modulator of Lewis Acidity in Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of arylboronic acids is a cornerstone of modern medicinal chemistry and catalysis. Among the vast arsenal of substituents, the trifluoromethoxy (-OCF3) group offers a unique electronic profile that significantly enhances the Lewis acidity of the boron center. This guide provides an in-depth exploration of the physicochemical principles governing this enhancement, details robust methodologies for quantifying Lewis acidity, and discusses the implications for rational drug design and catalyst development. By synthesizing foundational concepts with practical, field-proven protocols, this document serves as a comprehensive resource for professionals seeking to leverage the distinct properties of trifluoromethoxy-substituted phenylboronic acids.
Introduction: The Boron Center and the Quest for Enhanced Lewis Acidity
Organoboron acids are indispensable tools in chemical synthesis, acting as key intermediates in cross-coupling reactions and as mild, organic-soluble Lewis acid catalysts.[1] Their utility is fundamentally tied to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting electron density from Lewis bases.[2][3] The strength of this interaction, or Lewis acidity, dictates the compound's reactivity and catalytic efficacy.[4] For applications ranging from promoting dehydrative condensations to forming reversible covalent bonds with biological targets, tuning and maximizing this Lewis acidity is a primary objective.[1][5]
This guide focuses on the profound impact of the trifluoromethoxy (-OCF3) substituent on the Lewis acidity of the phenylboronic acid scaffold. This "pseudo-halogen" group imparts a unique combination of electronic and steric properties, making it a powerful tool for molecular design.[6][7]
The Electronic Influence of the Trifluoromethoxy Group
The trifluoromethoxy group's ability to modulate the electronic character of the phenyl ring, and consequently the attached boronic acid, stems from a nuanced interplay between two opposing effects: a powerful inductive withdrawal and a weak resonance donation.[6]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the phenyl ring through the sigma bond network. This effect is dominant and significantly depletes the electron density on the ipso-carbon attached to the boron atom.[8][9]
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the aromatic π-system. However, the potent electron-withdrawing nature of the adjacent CF3 group severely diminishes the oxygen's ability to act as a π-donor compared to a simple methoxy (-OCH3) group.[6]
The net result is a strong electron-withdrawing effect that polarizes the C-B bond, reduces electron density at the boron center, and ultimately enhances its electrophilicity and Lewis acidity.[10]
Caption: Competing electronic effects of the -OCF₃ group.
Quantifying Lewis Acidity: Methods and Protocols
A quantitative understanding of Lewis acidity is crucial for comparing different boronic acids and correlating their structure with activity. Several experimental and computational methods are employed for this purpose.
Acidity Constant (pKa) Determination
While boronic acids are Lewis acids, their interaction with water or hydroxide ions allows for the determination of an apparent Brønsted acidity (pKa). A lower pKa value indicates a greater propensity to accept a hydroxide ion to form the tetrahedral boronate species, which correlates with higher Lewis acidity.[11][12] A study on (trifluoromethoxy)phenylboronic acid isomers found that the meta and para isomers have pKa values approximately one unit lower than the parent phenylboronic acid (pKa ≈ 8.8), highlighting the potent electron-withdrawing effect.[12][13] The ortho isomer, however, is less acidic due to steric hindrance and potential intramolecular hydrogen bonding.[12][13]
| Substituent Position | pKa of (Trifluoromethoxy)phenylboronic acid | pKa of Phenylboronic acid |
| ortho | > 8.8 | ~8.8 |
| meta | ~7.8 | ~8.8 |
| para | ~7.8 | ~8.8 |
| Data sourced from a study by Adamczyk-Woźniak et al.[12] |
Spectroscopic Titration using ¹⁹F NMR
A more direct method for assessing Lewis acidity involves monitoring the interaction of the boronic acid with a Lewis basic probe molecule using NMR spectroscopy. Fluorine-containing probes, such as p-fluorobenzonitrile, are particularly useful as the change in the ¹⁹F NMR chemical shift (Δδ) upon complexation with the borane provides a sensitive measure of the Lewis acid strength.[14][15]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the trifluoromethoxy-substituted phenylboronic acid in a dry, non-coordinating solvent (e.g., CDCl₃ or CD₂Cl₂) at a known concentration (e.g., 0.1 M). Causality: A non-coordinating solvent is essential to ensure that the probe molecule's interaction with the Lewis acid is not competitively inhibited.
-
Prepare a stock solution of the ¹⁹F probe molecule (e.g., p-fluorobenzonitrile) and an internal standard (e.g., PhCF₃) in the same solvent.
-
-
Sample Preparation:
-
In a series of clean, dry NMR tubes, add a fixed amount of the probe/standard solution.
-
Add increasing equivalents of the boronic acid stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 equivalents) to the respective tubes.
-
Dilute each sample to the same final volume with the deuterated solvent to maintain a constant concentration of the probe.
-
-
Data Acquisition:
-
Acquire ¹⁹F{¹H} NMR spectra for each sample at a constant temperature.
-
Record the chemical shift (δ) of the probe molecule relative to the internal standard.
-
-
Data Analysis:
-
Calculate the change in chemical shift (Δδ) for each sample: Δδ = δ(adduct) - δ(free probe).
-
Plot Δδ as a function of the equivalents of boronic acid added. The magnitude of the chemical shift change at saturation is directly proportional to the Lewis acidity of the boronic acid.
-
Computational Methods: Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful in silico tool for quantifying Lewis acidity. The Fluoride Ion Affinity (FIA) is a widely used metric, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[16][17] A higher FIA value corresponds to a stronger Lewis acid.[16] This method allows for the systematic comparison of a wide range of Lewis acids and the elucidation of structure-activity relationships without the need for synthesis and experimentation.[18][19]
Caption: Workflow for determining Lewis acidity.
Applications in Drug Discovery and Catalysis
The enhanced Lewis acidity of trifluoromethoxy-substituted phenylboronic acids translates directly to superior performance in various applications.
Reversible Covalent Inhibitors
In drug discovery, boronic acids are highly valued as "warheads" that can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[20][21] The formation of this bond is a Lewis acid-base interaction.[22] A more Lewis acidic boron center, as found in -OCF3 substituted analogs, can lead to:
-
Increased Potency: A stronger interaction with the target residue results in lower IC₅₀ values.[23]
-
Favorable Kinetics: The enhanced electrophilicity can accelerate the rate of covalent bond formation.
-
Modulated Reversibility: The stability of the resulting boronate adduct is influenced by the Lewis acidity, allowing for fine-tuning of the drug's residence time on its target.[21]
Bortezomib, a boronic acid-based proteasome inhibitor, is a prime example of this strategy's success in cancer therapy.[20][23] The development of next-generation inhibitors can leverage the properties of the -OCF3 group to achieve improved efficacy and selectivity.
Lewis Acid Catalysis
As catalysts, highly Lewis acidic boronic acids can activate substrates for a variety of organic transformations.[1][3] They are particularly effective in dehydration reactions, such as the direct formation of amides from carboxylic acids and amines, by activating the carboxylic acid carbonyl group.[5] The use of a trifluoromethoxy-substituted phenylboronic acid can offer several advantages over less acidic catalysts:
-
Lower Catalyst Loading: Higher activity means less catalyst is required, improving atom economy.
-
Milder Reaction Conditions: Enhanced catalytic power can enable reactions to proceed at lower temperatures.
-
Broader Substrate Scope: The ability to activate less reactive substrates.
Conclusion
The trifluoromethoxy group is more than just a bioisostere for a methoxy or chloro group; it is a potent electronic modulator that significantly enhances the Lewis acidity of phenylboronic acids. This enhancement, driven by a powerful inductive effect, makes these compounds highly attractive for applications in both medicinal chemistry as reversible covalent inhibitors and in process chemistry as efficient Lewis acid catalysts. A thorough understanding of the underlying electronic principles, coupled with robust quantitative methods like ¹⁹F NMR titration and FIA calculations, empowers researchers to rationally design and deploy these valuable chemical tools to solve complex challenges in science and drug development.
References
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 3. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives | MDPI [mdpi.com]
- 4. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
solubility of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in Organic Solvents
Abstract
This compound is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. The successful execution and optimization of these reactions are critically dependent on the solubility of the boronic acid in the chosen solvent system. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, a systematic approach to solvent selection, and a detailed experimental protocol for solubility determination.
Introduction: The Critical Role of Solubility in Application
The utility of a reagent in synthetic organic chemistry is fundamentally linked to its solubility. For this compound, achieving a homogeneous reaction mixture is paramount for efficient and reproducible outcomes, particularly in palladium-catalyzed cross-coupling reactions. Poor solubility can lead to sluggish reaction kinetics, incomplete conversion, and challenges in purification. Understanding the solubility profile of this boronic acid is therefore not merely an academic exercise but a crucial step in process development and optimization.
This guide will delve into the molecular characteristics of this compound that dictate its interaction with various organic solvents. We will explore the interplay of polarity, hydrogen bonding, and the unique chemistry of the boronic acid functional group. Furthermore, a robust, step-by-step protocol for the experimental determination of solubility is provided, empowering researchers to generate reliable data in their own laboratory settings.
Physicochemical Properties of this compound
The solubility of a compound is a direct consequence of its molecular structure and the resulting physicochemical properties. For this compound, the key features are the aromatic ring, the methyl group, the trifluoromethoxy group, and the boronic acid moiety.
| Property | Influence on Solubility |
| Molecular Formula | C₈H₈BF₃O₃[1] |
| CAS Number | 871362-79-7[1] |
| Aromatic Ring | The phenyl group imparts a degree of hydrophobicity and favors interactions with aromatic or non-polar solvents. |
| Methyl Group (-CH₃) | This electron-donating group slightly increases the lipophilicity of the molecule. |
| Trifluoromethoxy Group (-OCF₃) | A strongly electron-withdrawing and lipophilic group, it significantly influences the electronic properties and can impact crystal packing. The fluorine atoms can participate in weak hydrogen bonding. |
| Boronic Acid Group (-B(OH)₂) | This is the most influential functional group for solubility. It is capable of both donating and accepting hydrogen bonds, favoring polar, protic solvents. However, it can also undergo dehydration to form a cyclic anhydride (boroxine), which is less polar and can complicate solubility behavior.[2][3] |
The interplay of these groups results in a molecule with a complex solubility profile. While the lipophilic aromatic backbone, methyl, and trifluoromethoxy groups suggest solubility in non-polar organic solvents, the polar boronic acid group favors interaction with polar solvents.
The Boronic Acid-Boroxine Equilibrium
A unique aspect of boronic acids is their propensity to exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines.[3] This equilibrium is influenced by the solvent, temperature, and the presence of water.
Caption: The equilibrium between the boronic acid monomer and its corresponding boroxine trimer.
This equilibrium is a critical consideration for solubility studies. The boroxine is significantly less polar than the boronic acid, and its formation can lead to precipitation in more polar solvents. Conversely, in non-polar solvents, the equilibrium may favor the boroxine form.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | Ethers can act as hydrogen bond acceptors for the -B(OH)₂ group, while the ether backbone has favorable interactions with the aromatic ring. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, ketones are effective hydrogen bond acceptors. Acetone-d₆ has been shown to be a good solvent for related (trifluoromethoxy)phenylboronic acids.[6] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and can solubilize both the polar and non-polar moieties of the molecule. |
| Aromatic | Toluene, Xylene | Moderate to Low | While the aromatic nature of these solvents is favorable, their lack of hydrogen bonding capability may limit the solubility of the boronic acid form. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid group. However, they can also react to form boronate esters. |
| Hydrocarbons | Hexanes, Heptane | Very Low | The non-polar nature of these solvents makes them poor choices for solubilizing the polar boronic acid functional group.[2][5] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solubilizing polar functional groups through dipole-dipole interactions and hydrogen bond acceptance. |
| Water | Very Low | Phenylboronic acids generally exhibit low solubility in water.[4] |
Experimental Protocol for Solubility Determination
To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The following protocol is based on the dynamic method, which involves visual observation of the dissolution of the solid in a solvent at a controlled temperature.[2][3][4]
Caption: A stepwise workflow for the experimental determination of solubility.
Materials:
-
This compound
-
A range of high-purity organic solvents
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled shaker or magnetic stirrer with heating
-
Calibrated thermometer or temperature probe
Procedure:
-
Preparation of Stock Solutions: Prepare a series of vials with a known mass of the boronic acid and a known volume of the solvent to create a range of concentrations.
-
Equilibration: Place the sealed vials in the temperature-controlled apparatus and begin agitation.
-
Temperature Ramping: Slowly increase the temperature, allowing the system to equilibrate at each step.
-
Observation: Carefully observe the vials to determine the temperature at which the solid completely dissolves. This is the saturation temperature for that specific concentration.
-
Data Collection: Record the concentration and the corresponding saturation temperature.
-
Constructing the Solubility Curve: Plot the concentration (solubility) against the temperature for each solvent.
Trustworthiness and Self-Validation:
-
Purity of Materials: Ensure the boronic acid and solvents are of high purity to avoid erroneous results.
-
Equilibrium: It is crucial to allow sufficient time for the system to reach equilibrium at each temperature.
-
Reproducibility: Perform each measurement in triplicate to ensure the reliability of the data.
-
Visual Endpoint: The visual determination of complete dissolution can be subjective. Consistent lighting and observation practices are important. For more precise measurements, a turbidity sensor can be employed.[2][3][4]
Implications for Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent is a critical parameter in the Suzuki-Miyaura reaction.[7][8] The ideal solvent system must:
-
Solubilize the Boronic Acid: Ensure a sufficient concentration of the boronic acid is in solution to participate in the catalytic cycle.
-
Solubilize the Aryl Halide and Catalyst: All reaction components should be in the same phase for optimal reaction rates.
-
Facilitate the Catalytic Cycle: The solvent can influence the rates of oxidative addition, transmetalation, and reductive elimination.
Commonly used solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous base solution.[9][10] The aqueous phase is necessary to activate the boronic acid for transmetalation. The organic solvent ensures the solubility of the aryl halide and the palladium catalyst. The solubility of this compound in the chosen organic solvent will directly impact the efficiency of its transfer to the aqueous phase for activation and subsequent participation in the reaction.
Caption: The central role of the solvent system in the Suzuki-Miyaura coupling.
Conclusion
While quantitative solubility data for this compound is not extensively published, a thorough understanding of the physicochemical properties of boronic acids allows for rational solvent selection. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this important synthetic building block in various organic solvents. This knowledge is crucial for the development of robust and efficient synthetic methodologies, particularly for its application in Suzuki-Miyaura cross-coupling reactions. By systematically evaluating solubility, researchers can unlock the full potential of this versatile reagent.
References
- 1. aobchem.com [aobchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid: Sourcing, Application, and Mechanistic Insights
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. We will delve into its commercial availability, key physicochemical properties, and detailed protocols for its application in synthetic chemistry, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of the 3-methyl and 4-trifluoromethoxy substituents offers unique advantages in tuning molecular properties, which will be a central theme of our discussion.
The Strategic Advantage of the 3-Methyl-4-(trifluoromethoxy)phenyl Moiety
The unique substitution pattern of this compound is not arbitrary; it is a deliberate design feature for influencing the electronic and steric properties of target molecules. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, a property that significantly impacts the acidity and reactivity of the boronic acid.[1] This increased Lewis acidity can be advantageous in various applications.[1]
The presence of the methyl group at the 3-position introduces steric bulk and alters the electronic landscape of the phenyl ring. This can be strategically employed to influence the conformation of the final product and its interactions with biological targets. In drug discovery, for instance, such modifications are crucial for optimizing binding affinity and metabolic stability.
Commercial Availability and Specifications
A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is available from several commercial suppliers, each offering various grades and quantities. Below is a comparative table of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AOBChem | This compound | 871362-79-7 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[2] |
| BLDpharm | (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 864759-67-1 | Varies | Inquire for details |
| Frontier Specialty Chemicals | 3-Methyl-4-(trifluoromethyl)phenylboronic acid | 864759-67-1 | Varies | 1g and bulk quantities[3] |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.
Physicochemical Properties and Handling
Molecular Formula: C₈H₈BF₃O₃[2] Molecular Weight: 221.95 g/mol Appearance: Typically a white to off-white solid.
Safety and Handling:
This compound, like many boronic acids, is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-methyl-4-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4]
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (5:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water (5:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The electron-withdrawing nature of the trifluoromethoxy group can influence the transmetalation step of the catalytic cycle. A comprehensive study on the properties of (trifluoromethoxy)phenylboronic acids provides valuable insights into their reactivity.[1]
Applications in the Synthesis of Bioactive Molecules
The introduction of the 3-methyl-4-(trifluoromethoxy)phenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of a molecule. The trifluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to improve metabolic stability and membrane permeability. While specific examples utilizing this compound are often proprietary, the broader class of trifluoromethoxy-substituted phenylboronic acids are widely employed in the synthesis of compounds targeting a range of diseases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides a powerful tool for fine-tuning the electronic and steric properties of target molecules, making it a reagent of significant interest to researchers in medicinal chemistry and materials science. By understanding its commercial availability, proper handling procedures, and the nuances of its application in synthetic protocols, scientists can effectively leverage this compound to advance their research and development efforts.
References
The Advent and Ascent of Trifluoromethoxylated Boronic Acids: A Technical Guide for the Modern Chemist
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. Its distinct electronic properties and high lipophilicity offer significant advantages in modulating the physicochemical and biological profiles of organic molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethoxylated boronic acids, a critical class of reagents that has unlocked new avenues in organic synthesis. We will delve into the foundational principles that underscore their reactivity, explore key synthetic methodologies with detailed experimental protocols, and discuss their expanding applications, particularly in the realm of cross-coupling chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these powerful building blocks.
A Tale of Two Moieties: The Historical Convergence of Boron and Trifluoromethoxy Chemistry
The journey to trifluoromethoxylated boronic acids is not a linear path but rather a convergence of two distinct and historically significant fields of chemical research: organoboron chemistry and fluorine chemistry.
The Rise of Organoboron Chemistry: From Frankland's Discovery to Suzuki's Nobel
The genesis of organoboron chemistry can be traced back to 1860 with Edward Frankland's synthesis of triethylborane.[3] However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked the synthetic potential of organoboranes, earning him the Nobel Prize in Chemistry in 1979.[3] This laid the groundwork for the development of a vast array of organoboron reagents. The subsequent introduction of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979, for which he shared the 2010 Nobel Prize in Chemistry, catapulted boronic acids to the forefront of modern organic synthesis.[3] Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools for the construction of carbon-carbon bonds.[4]
The Allure of the Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry
The trifluoromethoxy group, often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties, has garnered immense interest for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2] The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupolskii in 1955, utilizing harsh conditions involving the chlorination of anisoles followed by a halogen exchange reaction.[5] For decades, the introduction of the -OCF₃ group remained a significant synthetic challenge due to the instability of the trifluoromethoxide anion.[1] This spurred the development of novel reagents and methodologies to facilitate its incorporation into organic scaffolds.[6]
The Landmark Discovery: The First Synthesis of Trifluoromethoxylated Boronic Acids
A pivotal moment in the field arrived in 2011 when the research group of Tobias Ritter reported the first silver-mediated trifluoromethoxylation of arylboronic acids.[7][8] This breakthrough provided the first direct method to form a C(aryl)-OCF₃ bond using a boronic acid precursor. This discovery was significant as it bridged the gap between the well-established utility of boronic acids in cross-coupling reactions and the desirable properties of the trifluoromethoxy group.
The reaction involved the treatment of arylboronic acids with a trifluoromethoxide source in the presence of a silver(I) salt. Although a two-step, one-pot procedure was necessary for arylboronic acids, this seminal work laid the foundation for the development of more efficient and catalytic methods that would follow.[7]
Synthetic Strategies for Trifluoromethoxylated Boronic Acids: A Chemist's Toolkit
The initial discovery of silver-mediated trifluoromethoxylation has paved the way for a variety of synthetic approaches to access trifluoromethoxylated boronic acids and their derivatives. These methods can be broadly categorized into metal-mediated and photocatalytic strategies.
Metal-Mediated Approaches: The Power of Copper and Silver
As the pioneering method, the silver-mediated approach remains a valuable tool. The reaction proceeds through the formation of an aryl silver intermediate, which then undergoes oxidative functionalization with a trifluoromethoxide source.
Experimental Protocol: Silver-Mediated Trifluoromethoxylation of Phenylboronic Acid [7]
-
To a solution of phenylboronic acid (1.0 mmol) in methanol (5 mL) is added sodium hydroxide (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Silver(I) hexafluorophosphate (AgPF₆, 1.1 mmol) is added, and the mixture is stirred for an additional 1 hour.
-
The solvent is removed under reduced pressure.
-
The resulting solid is suspended in a mixture of THF/acetone (1:1, 10 mL).
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TAS-OCF₃, 1.2 mmol) and Selectfluor® (1.2 mmol) are added at -30 °C.
-
The reaction is stirred at -30 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the trifluoromethoxylated product.
Copper catalysis has emerged as a more cost-effective and versatile alternative for the synthesis of trifluoromethylated and, by extension, precursors to trifluoromethoxylated boronic acids. A variety of copper-mediated methods for the trifluoromethylation of arylboronic acids have been developed, often utilizing CF₃ sources like TMSCF₃ or Langlois' reagent (NaSO₂CF₃).[9][10] While direct copper-catalyzed trifluoromethoxylation of boronic acids is less common, the synthesis of trifluoromethylated aromatics provides a key stepping stone. These can then be converted to the corresponding phenols and subsequently to trifluoromethoxyarenes, which can then be borylated.
Experimental Protocol: Copper-Mediated Trifluoromethylation of 4-Methoxyphenylboronic Acid [10]
-
To a reaction vessel is added 4-methoxyphenylboronic acid (0.5 mmol), sodium trifluoromethanesulfinate (NaSO₂CF₃, 1.0 mmol), copper(I) chloride (CuCl, 0.1 mmol), and sodium bicarbonate (1.0 mmol).
-
A solvent mixture of methanol, dichloromethane, and water (5:5:4, 2.8 mL) is added.
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield 1-methoxy-4-(trifluoromethyl)benzene.
The Dawn of Photocatalysis: A Mild and Efficient Route
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. This has been successfully applied to the trifluoromethylation of boronic acids, providing an alternative to traditional metal-mediated methods.[11] These reactions often involve the generation of a trifluoromethyl radical from a suitable precursor, which then engages in a copper-catalyzed cross-coupling with the boronic acid.
Conceptual Workflow: Photocatalytic Trifluoromethylation of Arylboronic Acids
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For the modern researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in drug development. This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, a versatile building block for accessing novel biaryl structures.
The Suzuki-Miyaura reaction is a paramount tool for carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] However, the specific electronic and steric characteristics of each coupling partner demand a nuanced approach to catalyst, ligand, and base selection to ensure optimal outcomes. This document synthesizes mechanistic principles with field-proven methodologies to empower scientists to effectively utilize this valuable reagent.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The reaction proceeds through a sequence of three primary steps, orchestrated by a palladium catalyst.[3][4]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). This forms a Pd(II) intermediate.[1][3][5] The reactivity order for the halide is generally I > Br > OTf >> Cl.[4]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily engages in ligand exchange with the Pd(II) intermediate.[7]
-
Reductive Elimination : In the final step, the two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3] The choice of ligand, often a bulky, electron-rich phosphine, is vital for facilitating this step.[1]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Strategic Considerations for this compound
The successful coupling of this specific boronic acid requires attention to its unique structural features:
-
Electronic Profile : The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step.[8][9] Conversely, this electronic deficit makes the corresponding aryl halide partner more susceptible to oxidative addition.
-
Steric Hindrance : The methyl group at the 3-position (ortho to the boronic acid) introduces steric bulk. This hindrance can impede the approach of the reagents to the catalytic center, often necessitating the use of specialized, bulky ligands (e.g., Buchwald-type biarylphosphines) to create a more accessible coordination sphere around the palladium.[10][11][12]
-
Stability and Protodeboronation : Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water in the solvent mixture), leading to the formation of 1-methyl-2-(trifluoromethoxy)benzene and reducing the overall yield. Careful selection of a non-nucleophilic base and minimizing reaction time can mitigate this issue.[13][9]
Comprehensive Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials & Equipment:
-
This compound
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Schlenk flask or microwave reaction vessel, magnetic stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidative degradation of the Pd(0) catalyst.[10][14]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.[15]
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting reagent is observed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Parameter Optimization & Data Summary
The selection of reaction components is paramount for success, especially with challenging substrates. The following table summarizes common parameters and their rationale.
| Parameter | Reagent/Condition | Rationale & Field Insights | Typical Range |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(PPh₃)₄ is a classic choice but can be sensitive. Pd(dppf)Cl₂ offers good stability. Buchwald G3/G4 precatalysts with ligands like XPhos or SPhos are highly active and often superior for sterically hindered or electron-deficient partners.[8][16] | 1-5 mol% |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos | For this substrate, bulky, electron-rich monophosphine ligands (SPhos, XPhos) are recommended to overcome steric hindrance and accelerate reductive elimination.[6][8] | 1:1 to 2:1 (Ligand:Pd) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₂CO₃ is a reliable, cost-effective choice.[17] K₃PO₄ is a stronger, non-nucleophilic base often used in anhydrous conditions or for challenging couplings.[18] Cs₂CO₃ is highly effective but more expensive. | 2.0 - 3.0 equiv. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Biphasic systems like Dioxane/Water are standard, helping to dissolve both the organic substrates and the inorganic base.[13][15] Anhydrous conditions can sometimes suppress protodeboronation. | 4:1 to 10:1 (Organic:Aqueous) |
| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rates but can also promote side reactions like protodeboronation. Start around 80-100 °C and adjust as needed. Microwave heating can significantly shorten reaction times.[8] | As required |
Troubleshooting Common Issues
-
Low or No Conversion : This often points to an inactive catalyst. Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider a more active catalyst system, such as a Buchwald precatalyst.[14] The quality of the boronic acid can also be a factor; ensure it has not degraded during storage.
-
Protodeboronation : If significant amounts of 1-methyl-2-(trifluoromethoxy)benzene are observed, the boronic acid is degrading. Try using a less aqueous solvent system, a milder or anhydrous base (like finely ground K₃PO₄), or decreasing the reaction time/temperature.[9][18]
-
Homocoupling : The formation of biaryl products from the boronic acid (R-R) or the aryl halide (Ar-Ar) can occur, often due to the presence of oxygen or the use of a Pd(II) source that is not efficiently reduced to Pd(0).[5] Thorough degassing is the primary remedy.
By carefully considering the mechanistic underpinnings and the specific electronic and steric nature of this compound, researchers can confidently deploy this valuable building block to accelerate the synthesis of complex and potentially bioactive molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. reddit.com [reddit.com]
Application Note & Protocol Guide: Synthesis of Biaryl Scaffolds Utilizing (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Significance of Biaryl Moieties and the Role of Fluorinated Building Blocks
Biaryl structures are a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These motifs, characterized by two directly connected aromatic rings, are prevalent in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Their unique steric and electronic properties make them privileged scaffolds in drug design, contributing to the biological activity of therapeutics across various domains, including antiviral, antihypertensive, and antifungal agents.[4][5] The synthesis of these vital compounds is a critical focus in organic chemistry, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being a premier method due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][6]
The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into drug candidates has become a powerful strategy for modulating their physicochemical and pharmacokinetic properties. The -OCF₃ group, in particular, can enhance metabolic stability, membrane permeability, and binding affinity. (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a valuable building block that introduces both a biaryl linkage and a trifluoromethoxy group, offering a direct route to novel compounds with potentially enhanced therapeutic profiles.[7][8] This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
This compound: Properties and Reactivity Profile
This compound (CAS No: 871362-79-7) is a white to off-white solid with the molecular formula C₈H₈BF₃O₃.[9] The presence of the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group on the phenyl ring influences its reactivity in cross-coupling reactions. The trifluoromethoxy group generally increases the Lewis acidity of the boronic acid, which can impact its stability and reactivity.[7]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 871362-79-7 |
| Molecular Formula | C₈H₈BF₃O₃ |
| Molecular Weight | 235.95 g/mol |
| Appearance | White to off-white solid |
The electronic nature of the substituents on the boronic acid plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Understanding these effects is key to optimizing reaction conditions for high-yield synthesis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[10][11] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of this mechanism is the activation of the boronic acid by a base to form a more nucleophilic borate species, which then facilitates the transmetalation step.[12][13] The choice of base, solvent, and palladium catalyst/ligand system is therefore critical for a successful reaction.
Experimental Protocols: A Guide for Researchers
The following protocols are designed to be adaptable for various aryl and heteroaryl halides. Optimization may be necessary depending on the specific coupling partners.
General Considerations and Reagent Preparation
-
Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields and reproducible results.
Protocol 1: Standard Conditions for Aryl Bromides and Iodides
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water mixture
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][14]
Protocol 2: Conditions for Less Reactive Aryl Chlorides
Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. More active catalyst systems are typically required.
Materials:
-
This compound
-
Aryl chloride
-
Palladium catalyst system: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a bulky electron-rich phosphine ligand such as XPhos or SPhos.
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Toluene or tert-Amyl alcohol
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to a Schlenk flask.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add degassed toluene (5 mL).
-
Stir the mixture at 100-120 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation and Optimization Parameters
The choice of reaction components is critical for success. The following table summarizes common parameters and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice depends on the reactivity of the aryl halide. Pd(dppf)Cl₂ is robust and versatile.[6] For challenging substrates like aryl chlorides, more active catalysts with bulky phosphine ligands are often necessary.[15] |
| Ligand | PPh₃, dppf, XPhos, SPhos, P(t-Bu)₃ | Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl halides.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid.[12] K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble and can be advantageous in some cases. |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | A mixture of an organic solvent and water is common, as water aids in dissolving the base and boronic acid.[16] The choice of solvent can influence reaction rate and yield. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates. Microwave irradiation can significantly reduce reaction times.[17] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of biaryl compounds using this compound.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
This compound is a highly useful and versatile reagent for the synthesis of complex biaryl compounds. The protocols and guidelines presented here offer a solid foundation for researchers in drug discovery and materials science to access novel chemical entities. The Suzuki-Miyaura reaction's robustness and predictability make it an indispensable tool, and with careful optimization of the catalyst, base, and solvent system, high yields of the desired biaryl products can be achieved. Future work in this area will likely focus on developing even more active and environmentally benign catalyst systems, further expanding the scope and applicability of this powerful transformation.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aobchem.com [aobchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in Medicinal Chemistry
Abstract and Introduction
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid (CAS: 871362-79-7) is a highly functionalized building block designed for the strategic synthesis of complex molecules in medicinal chemistry.[1] Its utility stems from the convergence of three key chemical motifs: the versatile boronic acid group, the lipophilic and metabolically robust trifluoromethoxy (-OCF3) substituent, and a strategically placed methyl group. This document serves as a comprehensive guide for researchers, outlining the unique physicochemical contributions of this reagent and providing detailed protocols for its primary application in palladium-catalyzed cross-coupling reactions. The central thesis is that the deliberate incorporation of the 3-methyl-4-(trifluoromethoxy)phenyl moiety can significantly enhance the drug-like properties of a lead compound, including metabolic stability, membrane permeability, and target-binding affinity.
The Trifluoromethoxy Group: A Bioisostere for Modern Drug Design
The trifluoromethoxy (-OCF3) group has emerged as a powerful tool for medicinal chemists to fine-tune molecular properties.[2] Unlike more common substituents, its unique electronic and steric characteristics offer a distinct advantage in drug optimization.
Key Physicochemical Impacts:
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3] This significant increase in lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to better absorption and bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] This inherent strength makes the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target more labile groups like methoxy (-OCH3).[2][4] Strategically placing this group can block metabolic hotspots on a molecule, thereby increasing its in vivo half-life.
-
Modulation of Electronic Properties: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This influences the electron distribution of the aromatic ring, which can alter the pKa of nearby functionalities and modify interactions with biological targets.[4]
Table 1: Comparison of Physicochemical Properties of Common Phenyl Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Relative Metabolic Stability |
|---|---|---|---|
| -OCF₃ | +1.04 [3] | Strongly Electron-Withdrawing | Very High [2] |
| -CF₃ | +0.88[5] | Strongly Electron-Withdrawing | High[5] |
| -Cl | +0.71 | Electron-Withdrawing, Weakly Deactivating | Moderate |
| -OCH₃ | -0.02 | Electron-Donating, Activating | Low (Susceptible to O-dealkylation) |
| -CH₃ | +0.56 | Electron-Donating, Activating | Moderate (Susceptible to oxidation) |
The additional methyl group in this compound provides further steric bulk and electronic perturbation, allowing for fine-tuning of the molecule's conformation and interaction within a protein binding pocket.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of arylboronic acids is their role as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for its reliability, mild conditions, and exceptional tolerance of diverse functional groups, making it ideal for the late-stage functionalization of complex drug candidates.[7]
The reaction facilitates the formation of a carbon-carbon bond, typically between an sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[6][8]
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Anhydrous, degassed solvent: e.g., 1,4-Dioxane or Toluene/Water (10:1)
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, and heating mantle.
Reaction Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Causality Note: Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. Electron-rich, bulky phosphine ligands like SPhos stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, especially with challenging substrates.[9]
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a specialized and valuable reagent for medicinal chemists aiming to install a unique substituent group with highly desirable drug-like properties. Its ability to participate reliably in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel biaryl compounds. The strategic incorporation of the 3-methyl-4-(trifluoromethoxy)phenyl moiety offers a potent method for enhancing metabolic stability and tuning lipophilicity, making this building block an excellent choice for lead optimization campaigns in modern drug discovery.
References
- 1. aobchem.com [aobchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced organic materials. Its unique trifluoromethoxy (-OCF3) and methyl (-CH3) substituents on the phenyl ring impart desirable electronic and physical properties to target molecules. The trifluoromethoxy group is a powerful electron-withdrawing moiety that can enhance the metabolic stability and lipophilicity of a molecule, making it a valuable component in the design of materials for organic electronics and other high-performance applications.[1][2][3] The boronic acid functional group facilitates the formation of carbon-carbon and carbon-heteroatom bonds through versatile cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[1][4] This allows for the precise incorporation of the 3-methyl-4-(trifluoromethoxy)phenyl moiety into a wide array of molecular architectures, including polymers and small molecules for Organic Light-Emitting Diodes (OLEDs).
The strategic placement of the trifluoromethoxy group significantly influences the electronic properties of the aromatic system. It is more electronegative than a simple methoxy group, which alters the reactivity and electronic characteristics of the molecule.[1] This modulation of electronic properties is crucial in the design of hole-transporting materials (HTMs) and emissive materials for OLEDs, where fine-tuning of HOMO/LUMO energy levels is essential for efficient device performance.[5][6][7]
This document provides detailed application notes and a field-proven protocol for the use of this compound in the synthesis of advanced materials.
Key Properties and Advantages in Materials Science
The incorporation of the (3-Methyl-4-(trifluoromethoxy)phenyl) moiety into organic materials offers several distinct advantages:
| Property | Advantage in Materials Science |
| Enhanced Lipophilicity | The trifluoromethoxy group increases the solubility of the material in organic solvents, which is beneficial for solution-based processing of organic electronic devices. It can also improve the material's ability to form uniform thin films.[1][3] |
| Improved Metabolic Stability | The high strength of the C-F bonds in the trifluoromethoxy group enhances the material's resistance to chemical and thermal degradation, leading to longer operational lifetimes for devices such as OLEDs.[2] |
| Tunable Electronic Properties | The strong electron-withdrawing nature of the trifluoromethoxy group allows for precise control over the electronic properties of the material, which is critical for optimizing charge injection and transport in organic semiconductors.[1][3] |
| Versatile Reactivity | The boronic acid group is a versatile handle for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4] |
Application in the Synthesis of Advanced Materials
This compound is a valuable precursor for the synthesis of a variety of advanced materials, including:
-
Hole-Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells: The trifluoromethoxy group can be used to fine-tune the HOMO energy level of triarylamine-based HTMs for efficient hole injection and transport.[6][8]
-
Emissive Materials for OLEDs: Incorporation of the 3-methyl-4-(trifluoromethoxy)phenyl moiety into the backbone of emissive polymers or small molecules can influence their photophysical properties, such as emission color and quantum efficiency.[3][5][9]
-
Functional Polymers: This boronic acid can be used to functionalize polymer backbones, imparting specific properties such as increased thermal stability or altered solubility.
Experimental Protocol: Chan-Lam Coupling for the Synthesis of a Diaryl Ether
The following protocol is adapted from a procedure described in European Patent EP3936192A1 and demonstrates a practical application of this compound in a copper-catalyzed Chan-Lam cross-coupling reaction.[10] This reaction is a powerful method for the formation of a carbon-oxygen bond.
Reaction Scheme:
Chan-Lam coupling of a phenol with the boronic acid.
Materials:
-
This compound (CAS: 871362-79-7)
-
4-Hydroxybenzaldehyde
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Molecular Sieves 4Å
-
Celite
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a suspension of 4-hydroxybenzaldehyde (458 mg), this compound (1.00 g), copper(II) acetate (835 mg), and molecular sieves 4Å (1.45 g) in dichloromethane (40 mL), add pyridine (1.51 mL) at room temperature.[10]
-
Causality behind experimental choices: Dichloromethane is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point for easy removal. Copper(II) acetate serves as the catalyst for the Chan-Lam coupling. Pyridine acts as a base to facilitate the reaction and as a ligand for the copper catalyst. Molecular sieves are added to remove any traces of water that could hydrolyze the boronic acid and deactivate the catalyst.
-
-
Reaction Execution: Stir the mixture at room temperature for 4 days.[10]
-
Self-validating system: The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials.
-
-
Work-up: After the reaction is complete, remove the insoluble materials by filtration through a pad of Celite.[10]
-
Purification: Distill off the solvent under reduced pressure. Add diethyl ether to the residue. Wash the organic layer sequentially.[10] The crude product is then purified by silica gel column chromatography to yield the desired diaryl ether.
-
Causality behind experimental choices: Filtration through Celite removes the solid catalyst and molecular sieves. The subsequent purification by column chromatography separates the desired product from any unreacted starting materials and byproducts.
-
Logical Workflow for Materials Synthesis
The following diagram illustrates a typical workflow for the synthesis of a target material using this compound via a Suzuki-Miyaura cross-coupling reaction.
Workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced organic materials. The unique combination of its trifluoromethoxy and methyl substituents allows for the fine-tuning of electronic and physical properties, leading to materials with enhanced stability and performance in applications such as OLEDs and perovskite solar cells. The provided Chan-Lam coupling protocol offers a reliable and field-proven method for the incorporation of the 3-methyl-4-(trifluoromethoxy)phenyl moiety, while the general workflow for Suzuki-Miyaura coupling provides a roadmap for its broader application in materials synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. nbinno.com [nbinno.com]
- 6. Molecular versus polymeric hole transporting materials for perovskite solar cell application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[2] Historically, the more reactive aryl bromides and iodides were the substrates of choice. However, the economic and environmental advantages of using abundant and cost-effective aryl chlorides have driven the development of highly active catalytic systems capable of cleaving the stronger C-Cl bond.[3][4]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of aryl chlorides with a particularly relevant and challenging nucleophile: (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid . The trifluoromethoxy (OCF₃) group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] However, the strong electron-withdrawing nature of the OCF₃ group can decrease the nucleophilicity of the boronic acid, posing a challenge for the transmetalation step in the catalytic cycle.[6][7][8] This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully execute these demanding yet crucial transformations.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13] The electron-withdrawing nature of the trifluoromethoxy group on our subject boronic acid can render this step more challenging.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[10]
Protocol Optimization: Key Parameters for Success
The successful coupling of an electron-deficient boronic acid with a challenging aryl chloride hinges on the careful selection of several key reaction parameters.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | PEPPSI™-IPr, Pd₂(dba)₃, Pd(OAc)₂ | For challenging couplings, pre-formed catalysts or palladacycles like PEPPSI™-IPr can be highly effective.[14] A combination of a simple palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand is also a robust strategy.[15] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich ligands are crucial for promoting both the oxidative addition of aryl chlorides and the reductive elimination steps.[15][16] Buchwald ligands and NHCs have demonstrated exceptional performance in this regard.[3][4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred.[14] They are effective at promoting the formation of the reactive boronate species, which is particularly important for electron-deficient boronic acids.[16] |
| Solvent | Toluene, Dioxane, 2-MeTHF, CPME | Aprotic solvents are commonly used. The choice can influence reaction rate and selectivity.[17][18][19] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid.[16] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the oxidative addition of aryl chlorides. The specific temperature should be optimized for the substrate combination and catalyst system.[16] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl chloride with this compound. Optimization may be required for specific substrates.
Figure 2. A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.
-
Catalyst Preparation (Pre-mixing): In a separate dry vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent (e.g., 1 mL of toluene). Stir for 5-10 minutes until a homogeneous solution is formed. This pre-mixing step can improve catalyst performance.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Further Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (up to 5 mol% Pd), using a different ligand (e.g., XPhos or an NHC-based ligand), or a stronger base like cesium carbonate (Cs₂CO₃). Increasing the reaction temperature may also be beneficial.[16]
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-deficient boronic acids.[20] Using strictly anhydrous and oxygen-free conditions is critical to minimize this pathway. The use of boronic esters, such as the pinacol ester, can also enhance stability.[9]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur in the presence of oxygen.[16] Thoroughly degassing the reaction mixture is essential.
By carefully considering the mechanistic principles and optimizing the key reaction parameters, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions with aryl chlorides, enabling the synthesis of novel and valuable molecules for drug discovery and development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 20. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up Synthesis of Trifluoromethoxy-Containing Biaryls: Strategies, Protocols, and Process Safety
An Application Guide for Researchers and Process Chemists
The trifluoromethoxy (-OCF₃) group has become a cornerstone in modern medicinal chemistry and agrochemical design. Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] When incorporated into biaryl scaffolds—a privileged structure class in numerous approved drugs—the resulting molecules are of high value in drug discovery programs.[3]
However, transitioning these promising compounds from milligram-scale discovery labs to multi-gram or kilogram-scale production presents significant challenges. The synthesis of the C(sp²)-C(sp²) bond is non-trivial, and the presence of the -OCF₃ group adds layers of complexity related to precursor synthesis, reaction kinetics, and purification.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable methodologies for synthesizing trifluoromethoxy-containing biaryls. We move beyond simple procedures to explain the causality behind experimental choices, offering field-proven insights into process optimization, safety, and the reliable scale-up of these critical transformations.
Core Synthetic Strategies: A Process-Oriented Overview
The construction of trifluoromethoxy-containing biaryls on scale predominantly relies on the strategic use of palladium-catalyzed cross-coupling reactions. The key decision is which of the two aromatic rings will bear the trifluoromethoxy group and which will carry the reactive functionality for coupling. The most reliable and widely adopted strategy involves coupling a trifluoromethoxy-substituted arylboronic acid (or its derivative) with an aryl halide.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems in industrial settings due to its functional group tolerance, relatively mild conditions, and the commercial availability of a wide range of building blocks.[4]
The primary challenge when applying this to -OCF₃ systems is the electronic and steric influence of the substituent. An ortho-trifluoromethoxy group, for instance, can significantly hinder the transmetalation step in the catalytic cycle, often requiring specialized ligands or more forcing conditions to achieve high conversion.[5][6][7]
The Catalytic Cycle: A Mechanistic Viewpoint
Understanding the mechanism is critical for troubleshooting and optimization. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Key Reagents: Synthesis, Handling, and Scale-Up Considerations
Success on a large scale is dictated by the quality, stability, and safety of the starting materials.
(Trifluoromethoxy)phenylboronic Acids
These are the most common building blocks for introducing the Ar-OCF₃ motif. While commercially available, their synthesis and handling require care.
-
Synthesis: Typically prepared from the corresponding trifluoromethoxy-substituted aryl bromide or iodide via lithium-halogen exchange followed by quenching with a trialkyl borate.
-
Stability: Arylboronic acids can be prone to protodeboronation (loss of the B(OH)₂ group) under acidic or basic conditions, especially at elevated temperatures. For large-scale campaigns, conversion to more stable derivatives like potassium trifluoroborate salts or MIDA boronates is often a prudent investment.[8]
-
Quality Control: Purity is paramount. Impurities from the synthesis (e.g., homo-coupled biaryls) can complicate the final product purification. Assays by ¹H, ¹⁹F NMR and HPLC are essential.
Trifluoromethoxy-Substituted Aryl Halides
The synthesis of these precursors often begins with the corresponding phenol.
-
Traditional Methods: Older methods often involve harsh and hazardous reagents like carbon tetrachloride or sulfur tetrafluoride (SF₄), which are unsuitable for standard laboratory scale-up.[9]
-
Modern Reagents: A range of newer reagents have been developed for trifluoromethoxylation of phenols, though many are still expensive for large-scale work.[10] For process development, silver-mediated trifluoromethylation of alcohols or oxidative fluoro-desulfurization of xanthates are emerging as more scalable options.[11]
-
Safety: The synthesis of the -OCF₃ group can involve volatile and toxic reagents or generate pressure.[12][13] A thorough safety review and appropriate engineering controls (e.g., pressure-rated reactors, scrubbers) are mandatory before any scale-up is attempted.
Process Parameters for Scalable Suzuki-Miyaura Coupling
Directly translating a small-scale procedure to a larger scale without modification is a common cause of failure. The following parameters must be carefully re-evaluated.
| Parameter | Small-Scale (mg) | Large-Scale (g to kg) | Rationale and Field Insights |
| Catalyst Loading | 1-5 mol% | 0.05-1 mol% | High catalyst loading is costly and complicates palladium removal. On scale, longer reaction times with lower catalyst loading are economically favorable. Ensure efficient mixing to maintain catalyst activity. |
| Ligand Choice | Often academic, specialized ligands | Commercially available, robust phosphine ligands (e.g., SPhos, XPhos, cataCXium® A) | Buchwald-type biarylphosphine ligands are standard.[14] The choice depends on the steric and electronic nature of the coupling partners. For hindered couplings, bulkier ligands are often required. Reproducibility and cost are key drivers on scale.[15] |
| Base | Strong, soluble organic bases (e.g., Cs₂CO₃) | Weaker, inexpensive inorganic bases (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) | Cesium carbonate is often too expensive for large-scale work. Aqueous solutions of potassium or sodium carbonate are cost-effective, safer to handle, and facilitate product isolation.[4] |
| Solvent | Anhydrous, high-purity solvents (e.g., Dioxane, Toluene) | Process-grade solvents (e.g., Toluene, 2-MeTHF, CPME) with water | Anhydrous conditions are often unnecessary and costly to maintain on scale. A biphasic solvent system (e.g., Toluene/water) is common, as water is required to dissolve the inorganic base and facilitate the catalytic cycle. |
| Temperature | 80-110 °C (Oil Bath) | 60-90 °C (Jacketed Reactor) | Exothermic events are a major safety concern.[16] The reaction must be heated under controlled conditions using a reactor jacket with a temperature probe in the reaction mixture. A slow exotherm upon catalyst addition is common; ensure adequate cooling capacity is available. |
| Work-up | Liquid-liquid extraction, silica gel chromatography | Phase separation, crystallization, palladium scavenging | Chromatography is not viable for multi-kilogram scale. The process should be designed for product isolation via crystallization. After phase separation, treatment with a palladium scavenger (e.g., N-acetyl-L-cysteine) is often required to meet regulatory limits (<10 ppm Pd). |
Detailed Application Protocol: Multi-Gram Synthesis of 4-Chloro-4'-(trifluoromethoxy)biphenyl
This protocol describes a robust, scalable procedure for a representative Suzuki-Miyaura coupling.
Core Reaction: (Self-generated image for illustrative purposes)
Materials & Equipment:
-
(4-(Trifluoromethoxy)phenyl)boronic acid (1.0 equiv)
-
1-Bromo-4-chlorobenzene (1.05 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.45 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized Water
-
5 L jacketed glass reactor with mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
Procedure:
-
Reactor Setup & Inerting: Assemble the reactor and ensure all joints are well-sealed. Purge the vessel with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
Causality: While the catalyst precursors are often air-stable, the active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and formation of side products.[17]
-
-
Reagent Charging: To the reactor, charge Toluene (5 volumes relative to the boronic acid), Deionized Water (2 volumes), (4-(Trifluoromethoxy)phenyl)boronic acid (e.g., 206 g), 1-Bromo-4-chlorobenzene (e.g., 210 g), and finally Potassium Carbonate (e.g., 414 g).
-
Insight: Charging solids before liquids minimizes splashing and improves handling safety. The order of reactant addition here is not critical, but the catalyst should always be added last.
-
-
Catalyst Slurry Preparation: In a separate flask under nitrogen, suspend the Pd(OAc)₂ (e.g., 0.45 g) and SPhos (e.g., 1.85 g) in a small amount of degassed Toluene (~50 mL). Stir for 15 minutes.
-
Insight: Pre-forming the catalyst complex can lead to more consistent reaction initiation and performance.
-
-
Reaction Initiation and Execution: Begin vigorous stirring of the main reactor contents (e.g., 250 RPM) and heat the jacket to 85 °C. Once the internal temperature reaches ~80 °C, add the catalyst slurry via a cannula or syringe.
-
Safety: A mild exotherm may be observed, causing the internal temperature to rise by 2-5 °C. Ensure the reactor's cooling system is on standby.
-
-
Monitoring the Reaction: Maintain the internal temperature at 80-85 °C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC-MS. The reaction is complete when <1% of the boronic acid remains.
-
Work-up and Phase Separation: Cool the reactor to 50 °C. Stop stirring and allow the layers to separate for 20 minutes. Drain the lower aqueous layer.
-
Aqueous Wash: Add fresh deionized water (2 volumes) to the organic layer, stir for 15 minutes, then repeat the phase separation. This removes residual inorganic salts.
-
Solvent Swap and Crystallization: Distill off the Toluene under vacuum. When the product begins to crystallize, slowly add heptane (5 volumes) to complete the precipitation.
-
Insight: A solvent swap from a high-solubility solvent (Toluene) to a low-solubility solvent (heptane) is a classic and highly effective technique for achieving high-yield crystallization on scale.
-
-
Isolation and Drying: Cool the resulting slurry to 0-5 °C and stir for 1 hour. Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid with >90% yield and >99% purity by HPLC.
-
General Workflow and Safety
A successful scale-up campaign requires a systematic approach, from planning to execution.
Critical Safety Considerations:
-
Thermal Hazards: Grignard formations for boronic acid synthesis and palladium-catalyzed couplings can be exothermic. A Reaction Safety Screening Tool (RSST) or Differential Scanning Calorimetry (DSC) analysis should be performed to understand the thermal risks before scaling up.[16]
-
Reagent Handling: Many organometallic reagents and fluorinating agents have specific handling requirements. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.[18]
-
Pressure: Reactions that generate gaseous byproducts (e.g., from decomposition) must be conducted in pressure-rated equipment with appropriate venting.[13]
References
- 1. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: The Strategic Use of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: A Privileged Reagent in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of drug candidates.[1][2][3] When positioned on a phenylboronic acid scaffold, this moiety becomes a powerful tool for introducing these benefits into complex molecules via cross-coupling reactions.
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid (CAS: 871362-79-7) is a particularly valuable building block. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can improve a drug's metabolic stability, membrane permeability, and binding affinity.[3][4] The adjacent methyl group provides an additional point of steric and electronic modulation, allowing for fine-tuning of the molecule's interaction with its biological target. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this reagent, focusing on its application in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions to generate key pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties and handling requirements is critical for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 871362-79-7 | [5][6] |
| Molecular Formula | C₈H₈BF₃O₃ | [6] |
| Molecular Weight | 220.0 g/mol | Calculated |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | Data not consistently reported; related isomers vary significantly. | |
| Storage | Store at 2-8°C under an inert atmosphere. | [8] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related trifluoromethoxy- and trifluoromethyl-phenylboronic acids provide a strong basis for safe handling protocols.[1][3][9][10]
-
Hazard Identification : Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10] May be harmful if swallowed.[1][9]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1][3] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10] For long-term stability, refrigeration and storage under an inert gas like argon or nitrogen are recommended.[8]
-
Incompatibilities : Avoid strong oxidizing agents and strong bases.[1]
Application in Cross-Coupling Reactions: Building Biaryl and Aryl Ether Scaffolds
This compound is a versatile coupling partner for the formation of C-C and C-O bonds, which are fundamental linkages in a vast number of pharmaceutical compounds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[11][12] This reaction is prized for its high tolerance of various functional groups, making it ideal for complex, late-stage syntheses.
The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
This protocol is a representative example. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagent Preparation : To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Reaction : Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on the reactivity of the aryl halide. Pd(dppf)Cl₂ is often effective for less reactive aryl chlorides. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, increasing reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation. Cesium carbonate is often used for challenging couplings. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Chan-Lam Coupling for C-O Bond Formation
While less common than Suzuki coupling for this reagent, the Chan-Lam coupling provides a powerful method for forming aryl ether linkages—another critical motif in pharmaceuticals. This reaction couples a boronic acid with an alcohol or phenol, typically using a copper catalyst.
A specific application of this compound in a Chan-Lam type reaction has been documented in the synthesis of a key intermediate, 4-[3-Methyl-4-(trifluoromethoxy)phenoxy]benzaldehyde.[2][13]
This protocol is adapted from patent literature, demonstrating a real-world application in the synthesis of a pharmaceutical intermediate.[2][13]
-
Reaction Setup : To a suspension of 4-hydroxybenzaldehyde (458 mg, 3.75 mmol, 1.0 equiv.), (3-methyl-4-trifluoromethoxyphenyl)boronic acid (1.00 g, 4.55 mmol, 1.2 equiv.), copper(II) acetate (835 mg, 4.60 mmol, 1.2 equiv.), and molecular sieves 4Å (1.45 g) in dichloromethane (40 mL), add pyridine (1.51 mL, 18.7 mmol, 5.0 equiv.) at room temperature.
-
Causality : Copper(II) acetate serves as the catalyst. Pyridine acts as a ligand and base, facilitating the reaction. Molecular sieves are added to remove water, which can hydrolyze the boronic acid and deactivate the catalyst. Dichloromethane is the solvent.
-
-
Reaction Execution : Stir the resulting mixture at room temperature for 4 days.
-
Causality : This is an aerobic coupling; the presence of air (oxygen) is often necessary to re-oxidize the copper catalyst from Cu(0) or Cu(I) back to the active Cu(II) state. The extended reaction time is characteristic of some Chan-Lam couplings, especially at room temperature.
-
-
Monitoring : The reaction progress can be monitored by LC-MS, checking for the consumption of the starting materials.
-
Work-up : After 4 days, remove the insoluble materials (molecular sieves, copper salts) by filtration through a pad of Celite.
-
Isolation : Concentrate the filtrate under reduced pressure. Add diethyl ether to the residue to precipitate the product.
-
Purification : Collect the solid by filtration and wash with diethyl ether to yield the purified 4-[3-Methyl-4-(trifluoromethoxy)phenoxy]benzaldehyde.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the trifluoromethoxy and methyl groups, make it an invaluable tool for medicinal chemists seeking to enhance the druglike properties of their compounds. Through well-established cross-coupling methodologies like the Suzuki-Miyaura and Chan-Lam reactions, this reagent provides reliable access to complex biaryl and aryl ether scaffolds, paving the way for the development of next-generation therapeutics.
References
- 1. fishersci.com [fishersci.com]
- 2. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. aobchem.com [aobchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid [myskinrecipes.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. This valuable reagent is integral to modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the introduction of the 3-methyl-4-(trifluoromethoxy)phenyl moiety.[1][2][3] However, its purification is often non-trivial due to the inherent chemical properties of arylboronic acids. This guide provides detailed troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My crude product shows a complex NMR spectrum with broad signals, and the mass spectrum indicates a higher molecular weight species besides my product.
Q: What is causing the complexity in my analytical data, and how can I resolve it?
A: This is a classic sign of boroxine formation. Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[4][5][6] This equilibrium between the monomeric boronic acid and the trimeric boroxine in solution (especially in aprotic solvents like CDCl₃) leads to signal broadening and a more complex NMR spectrum than expected. The higher molecular weight species observed in the mass spectrum corresponds to this boroxine.
Solutions:
-
NMR Confirmation: To confirm the presence of boroxine, add a single drop of heavy water (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in a much sharper and cleaner spectrum.
-
Hydrolytic Workup: Before extensive purification, ensure your workup procedure includes an aqueous wash. Stirring the crude product in a biphasic mixture of an organic solvent (like ethyl acetate) and water can help hydrolyze the bulk of the boroxine.
-
Purification by Recrystallization: The most effective way to eliminate boroxines is through recrystallization from a solvent system containing water, such as ethanol/water or acetone/water.[7] The presence of water in the recrystallization solvent pushes the equilibrium away from the anhydride and back towards the desired boronic acid, which then crystallizes in its pure monomeric form.
Issue 2: My boronic acid streaks severely or remains at the baseline during silica gel column chromatography.
Q: I'm trying to purify my compound using standard silica gel chromatography, but I'm getting very poor recovery and resolution. What's going wrong?
A: This is a common and frustrating problem. Boronic acids are Lewis acids and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This interaction leads to irreversible adsorption, tailing, and in some cases, on-column decomposition (protodeboronation), resulting in significant product loss.[9][10]
Solutions:
-
Avoid Standard Silica Gel: As a general rule, purifying free boronic acids on untreated silica gel is not recommended.[11][12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[11]
-
Reverse-Phase Chromatography (C18): This can be a viable alternative, though solubility in typical mobile phases (acetonitrile/water or methanol/water) may be a challenge, and some boronic acids can still exhibit poor peak shape.[10]
-
Acid/Base Extraction: A highly effective, non-chromatographic method is to perform an acid/base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic (pKa ~8.8), will deprotonate and move into the aqueous layer, leaving many non-acidic organic impurities behind.[13] Subsequently, carefully acidify the aqueous layer with an acid like 1 M HCl to re-protonate the boronic acid, which will often precipitate or can be extracted back into an organic solvent.[11][13]
Issue 3: After purification, my final product's purity decreases over time, and I see the appearance of 1-methyl-2-(trifluoromethoxy)benzene.
Q: My purified boronic acid seems to be degrading upon storage. What is this impurity, and how can I prevent its formation?
A: The impurity you are observing, 1-methyl-2-(trifluoromethoxy)benzene, is the product of protodeboronation. This is a known decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][14] This process can be accelerated by residual acid or base, moisture, heat, and light.[15][16]
Solutions:
-
Thorough Purification: Ensure all reagents from the workup (residual acid or base) are completely removed. Washing with brine and drying thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation is critical.
-
Proper Storage: Store the purified this compound in a tightly sealed, amber glass vial to protect it from light. For long-term stability, store it in a desiccator under an inert atmosphere (nitrogen or argon) at a reduced temperature (e.g., 0-4 °C).
-
Avoid Harsh Conditions: During purification and handling, avoid exposing the compound to high temperatures or strong acidic/basic conditions for prolonged periods.[14][17]
Purification Workflow Diagram
Caption: Decision workflow for purifying the target boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the single most effective method for purifying this compound? A1: For many arylboronic acids, including this one, recrystallization is often the most effective and scalable purification technique.[11][12] It is particularly adept at removing both the corresponding boroxine anhydride and other crystalline impurities.[7] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the ideal solubility profile for successful crystallization.[18][19]
Q2: Why does my boronic acid "oil out" during recrystallization instead of forming crystals? A2: Oiling out occurs when the dissolved compound comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated and cooled too quickly.[7] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow the solution to cool much more slowly and without disturbance.
Q3: Can I convert my boronic acid to its pinacol ester for easier purification? A3: Yes, this is an excellent and widely used strategy. Boronic acid pinacol esters are generally more stable, less polar, and behave much better during silica gel chromatography than their corresponding free boronic acids.[8] The crude boronic acid can be converted to the pinacol ester, purified by standard chromatography, and then the pinacol group can be cleaved if the free boronic acid is required for the subsequent reaction.
Q4: What is the relationship between the boronic acid and its boroxine? A4: The boroxine is the trimeric anhydride of the boronic acid, formed by the intermolecular dehydration (loss of three water molecules) of three boronic acid molecules.[6][20] This is a reversible process. The presence of water drives the equilibrium back to the boronic acid, while removing water (e.g., by heating under vacuum) drives it towards the boroxine.[20][21]
Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) (3 x 10 mL per gram). The boronic acid will move to the aqueous layer. Combine the aqueous layers.
-
Organic Wash (Optional): Wash the combined basic aqueous layers with EtOAc (1 x 10 mL) to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). The pure boronic acid should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Choose a solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble when hot. A common and effective choice is a mixed solvent system like ethyl acetate/hexanes or ethanol/water.[18][22]
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the more polar solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Induce Crystallization: If using a mixed solvent system, add the less polar "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the hot polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Summary of Troubleshooting Strategies
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Complex/Broad NMR Spectrum | Presence of boroxine anhydride in equilibrium with the boronic acid.[6] | Add a drop of D₂O to the NMR sample for confirmation. Purify by recrystallization from an aqueous solvent system (e.g., EtOH/H₂O).[7] |
| Sticking to Silica Gel Column | Strong Lewis acid-base interaction between boron and silanol groups.[8] | Avoid standard silica gel. Use reverse-phase (C18) or neutral alumina chromatography. Alternatively, perform an acid/base extraction.[11][13] |
| Product "Oils Out" | Solution is too concentrated; cooling is too rapid. | Reheat the solution, add a small amount of additional hot solvent, and allow for slow, undisturbed cooling.[7] |
| Degradation During Storage | Protodeboronation due to exposure to moisture, air, or light.[9] | Store the final product under an inert atmosphere (N₂ or Ar) in a sealed, amber vial in a desiccator at low temperature. |
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. mdpi.com [mdpi.com]
- 22. rsc.org [rsc.org]
Technical Support Center: Recrystallization of Arylboronic Acids
Welcome to the Technical Support Center for the recrystallization of arylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these critical synthetic building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude arylboronic acids?
A1: The primary impurities in crude arylboronic acids are typically their corresponding cyclic anhydrides, known as boroxines , and boric acid . Boroxines form through the dehydration of three boronic acid molecules.[1][2][3] Depending on the synthetic route, residual starting materials or byproducts from protodeboronation can also be present.[3][4]
Q2: Why is recrystallization the preferred method for purifying arylboronic acids?
A2: Recrystallization is a powerful purification technique for crystalline solids like arylboronic acids because it exploits differences in solubility between the desired compound and impurities at different temperatures.[3] Unlike chromatographic methods, which can be complicated by the interaction of the Lewis acidic boron atom with silica gel, recrystallization is often more scalable and cost-effective.[5][6] Furthermore, using a solvent system containing water can conveniently hydrolyze boroxine impurities back into the desired arylboronic acid during the process.[3][7]
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent should dissolve the arylboronic acid completely at an elevated temperature but have low solubility at room temperature or below. A key consideration is the potential for boroxine formation. Using anhydrous non-polar solvents can favor the formation of boroxines, while aqueous or protic solvents help to hydrolyze boroxines back to the boronic acid.[1][3][7] Mixed solvent systems, such as ethanol/water or acetone/water, are often effective as they allow for fine-tuning of solubility.[3][8]
Q4: What is the relationship between arylboronic acids and boroxines?
A4: Arylboronic acids exist in a reversible equilibrium with their corresponding boroxines, which are cyclic trimers formed by the loss of three water molecules.[7][9][10] This equilibrium can be shifted by temperature and the presence of water. Heating in anhydrous solvents can drive the formation of boroxines, while the presence of water favors the hydrolysis of boroxines back to the boronic acid.[1][7][11] For many applications, such as Suzuki-Miyaura couplings, the presence of boroxine is not detrimental as it can hydrolyze in situ.[12]
Recrystallization Workflow
The following diagram outlines the general workflow for the recrystallization of arylboronic acids.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Boronic Acid Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of boronic acids and their derivatives. As a senior application scientist, I have compiled this resource based on field-proven insights and established scientific principles to help you troubleshoot common issues and optimize your purification workflows.
The unique chemical nature of boronic acids, particularly their Lewis acidity and propensity to form boroxines, often leads to frustrating chromatographic behavior on standard silica gel.[1][2] This guide provides a structured approach to understanding and overcoming these challenges, ensuring you can achieve high purity and yield in your separations.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding boronic acid chromatography.
Q1: Why is my boronic acid streaking or tailing excessively on the silica gel column?
Streaking and tailing are classic indicators of strong, undesirable interactions between your boronic acid and the stationary phase. The primary cause is the interaction of the Lewis acidic boron atom with the acidic silanol groups (Si-OH) on the surface of silica gel.[3][4] This can lead to a slow, continuous elution of the compound, resulting in broad, streaky bands and poor separation. The formation of polar, trimeric boroxines from the dehydration of boronic acids on the silica surface can also contribute to this phenomenon.[1]
Q2: My boronic acid seems to be decomposing on the column. What's happening?
Decomposition of boronic acids on silica gel is a significant challenge, often leading to low recovery of the desired product.[3][4] The acidic nature of silica gel can catalyze protodeboronation, a process where the carbon-boron bond is cleaved, resulting in the corresponding arene and boric acid.[5] This is particularly problematic for electron-rich or sterically hindered boronic acids. Additionally, the presence of residual water on the silica can lead to hydrolysis of boronic acid esters.[6]
Q3: I'm getting very low recovery of my boronic acid from the column. Where is my compound going?
Low recovery is often a consequence of irreversible adsorption onto the silica gel.[7][8] The strong interaction between the boronic acid and silanol groups can be so significant that a portion of the compound remains permanently bound to the stationary phase, even with highly polar eluents. Decomposition, as mentioned in the previous question, is another major contributor to low recovery.
Q4: Can I use normal phase chromatography for boronic acid pinacol esters?
While boronic acid pinacol esters are generally more stable than the free boronic acids, they can still be challenging to purify on silica gel.[1][9] They are susceptible to hydrolysis back to the boronic acid on the acidic silica surface, especially if the silica gel is not properly dried or if the chromatography is prolonged.[6][9] However, with careful optimization, successful purification is achievable.
Troubleshooting Guide: A Proactive Approach to Boronic Acid Chromatography
This section provides a systematic approach to troubleshooting and preventing common issues. The key is to anticipate the challenges and select the appropriate strategy from the outset.
Problem 1: Peak Tailing and Streaking
This is arguably the most frequent issue encountered. Here’s a workflow to address it:
Caption: Troubleshooting workflow for peak tailing in boronic acid chromatography.
Detailed Protocols for Tailing/Streaking:
-
Mobile Phase Modification: The addition of a small amount of a competitive agent to the eluent can significantly improve peak shape.
-
For neutral or acidic boronic acids: Add 0.1-1% acetic acid to your mobile phase. The acetic acid will protonate the silanol groups, reducing their interaction with the boronic acid.[10]
-
For basic boronic acids: Add 0.1-1% triethylamine. The amine will compete with your compound for the acidic sites on the silica.[10]
-
-
Stationary Phase Modification: If mobile phase additives are insufficient, modifying the stationary phase is the next logical step.
-
Boric Acid Impregnated Silica Gel: This is a highly effective method to reduce the Lewis acidity of the silica gel and suppress over-adsorption.[7][11]
-
Protocol for Preparation:
-
Prepare a suspension of silica gel in ethanol.
-
Add boric acid (approximately 10% w/w of silica).
-
Stir the suspension for 2 hours at room temperature.
-
Filter the silica gel and wash thoroughly with ethanol.
-
Dry the impregnated silica gel in a vacuum oven at 140°C for 48 hours.[11]
-
-
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For boronic acids that are particularly sensitive to acidic conditions, switching to alumina can be a good alternative.[10]
-
Reversed-Phase (C18) Silica: For more polar boronic acids, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol can be effective.[3]
-
Problem 2: On-Column Decomposition and Low Recovery
Decomposition is a more severe issue than tailing and requires a more robust solution.
Caption: Strategies to address decomposition and low recovery of boronic acids.
Detailed Protocols for Decomposition/Low Recovery:
-
Protection as Boronate Esters: Converting the boronic acid to a more stable ester is a common and effective strategy.
-
Pinacol Esters: These are the most popular protecting groups for boronic acids. They are stable enough for column purification but can be used directly in many coupling reactions.[1]
-
MIDA Esters (N-methyliminodiacetic acid esters): These are exceptionally stable and can withstand a wide range of reaction conditions, including column chromatography.[1][5]
-
-
Derivatization for Purification:
-
Diethanolamine Adducts: Boronic acids can form stable, often crystalline, adducts with diethanolamine. These can be easily isolated by filtration and then the free boronic acid can be regenerated.[3][4][12]
-
Protocol for Adduct Formation and Release:
-
Dissolve the crude boronic acid in an appropriate solvent (e.g., ether).
-
Add diethanolamine to precipitate the adduct.
-
Filter and wash the solid adduct.
-
To release the free boronic acid, treat the adduct with an acidic solution (e.g., 1M HCl) or shake with a saturated boric acid solution and extract with an organic solvent.[3][4][12]
-
-
-
-
Alternative Purification Techniques:
-
Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective method of purification that avoids the challenges of chromatography.[10][13]
-
Acid/Base Extraction: For boronic acids with acidic or basic functional groups, a simple acid/base extraction can be used to separate them from neutral impurities.[3][12]
-
Summary of Recommended Conditions
The following table summarizes the starting points for troubleshooting your boronic acid chromatography.
| Problem | Primary Strategy | Stationary Phase | Mobile Phase Additive | Alternative |
| Peak Tailing/Streaking | Mobile Phase Modification | Standard Silica Gel | 0.1-1% Acetic Acid or Triethylamine | Boric Acid Impregnated Silica |
| Decomposition | Protection/Derivatization | Standard Silica Gel | N/A | Convert to Pinacol or MIDA ester |
| Low Recovery | Stationary Phase Modification | Boric Acid Impregnated Silica | 0.1-1% Acetic Acid | Recrystallization, Diethanolamine Adduct |
| Ester Hydrolysis | Use Dried Solvents/Silica | Anhydrous Silica Gel | N/A | Use a less acidic stationary phase (Alumina) |
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges associated with boronic acid column chromatography and achieve your desired purification outcomes.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Homocoupling side reactions in Suzuki coupling of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Topic: Homocoupling Side Reactions in Suzuki Coupling of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-SMC-2026-01-A
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, like any powerful tool, it is not without its potential pitfalls. A frequently encountered and often frustrating side reaction is the homocoupling of the boronic acid partner, leading to the formation of a symmetrical biaryl byproduct. This guide provides an in-depth troubleshooting framework specifically for reactions involving this compound, a substrate whose electronic properties can influence the propensity for this undesired pathway. As your Senior Application Scientist, my goal is to explain the causality behind these side reactions and provide actionable, field-proven strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant byproduct with a mass corresponding to the dimer of my boronic acid. What is happening in my reaction?
A: You are observing boronic acid homocoupling, a common side reaction where two molecules of your this compound couple to form 3,3'-dimethyl-4,4'-bis(trifluoromethoxy)-1,1'-biphenyl. This occurs in parallel to your desired cross-coupling reaction and consumes your starting material, thereby reducing the yield of your target molecule.
The primary driver for this reaction is the presence of Palladium(II) species in the reaction mixture.[1][2] This can occur in two main scenarios:
-
Precatalyst Reduction: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), a portion of the boronic acid will be consumed to reduce Pd(II) to the catalytically active Pd(0). This is a stoichiometric process that inherently generates the homocoupled product at the start of the reaction.[1]
-
Oxidation of the Catalyst: The most common cause during the reaction is the presence of dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst back to Pd(II), which then enters a parasitic cycle, mediating the homocoupling of the boronic acid.[1][3][4]
The this compound you are using has a trifluoromethoxy (-OCF₃) group, which is strongly electron-withdrawing. Electron-deficient arylboronic acids can be particularly susceptible to homocoupling under certain conditions.[5][6]
Q2: What is the most critical experimental parameter to control to prevent homocoupling?
A: Without question, the most critical factor is the rigorous exclusion of oxygen. The oxidative homocoupling pathway is highly sensitive to even trace amounts of O₂.[4] Standard vacuum/inert gas backfill cycles are often insufficient to remove all dissolved oxygen from the solvent and headspace.
Actionable Recommendation: Implement a more robust degassing technique. Subsurface sparging, where a stream of inert gas (Argon or Nitrogen) is bubbled directly through the solvent for 15-30 minutes prior to adding the catalyst, is highly effective.[2][4] Ensure all reagents and solvents are handled under a positive pressure of inert gas throughout the experiment.
Q3: My protocol uses Pd(OAc)₂. Should I switch my palladium source?
A: While Pd(OAc)₂ is a common and effective precatalyst, its Pd(II) oxidation state makes it a direct participant in the initial homocoupling side reaction to generate the active Pd(0) catalyst.[1]
Troubleshooting Options:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the initial burst of homocoupling, as the catalyst does not require reduction by the boronic acid.[1]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild, non-interfering reducing agent. Potassium formate (HCO₂K) has been shown to effectively reduce residual Pd(II) species without disrupting the main catalytic cycle by reducing the Ar-Pd(II)-X intermediate.[2][4]
-
Use a Modern Precatalyst: Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed for rapid activation to Pd(0) under mild conditions, which can minimize the window for Pd(II)-mediated side reactions.[7]
Q4: How does my choice of phosphine ligand affect homocoupling?
A: The ligand plays a crucial role in modulating the reactivity of the palladium center. The key is to select a ligand that accelerates the desired reductive elimination step (which forms your cross-coupled product) more than the competing pathways leading to homocoupling.
Actionable Recommendation: For electron-deficient boronic acids and potentially challenging couplings, bulky and electron-rich phosphine ligands are often superior.
-
Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent choices. Their steric bulk promotes the final reductive elimination step, increasing the turnover rate of the desired cycle and minimizing the lifetime of intermediates that could be diverted to side reactions.[5][6][8]
-
If you are using a simple ligand like PPh₃, switching to a more electron-donating and bulky ligand is a high-impact troubleshooting step.
Q5: Can the base or solvent system contribute to the problem?
A: Yes, although they are often secondary factors to oxygen and the catalyst system.
-
Base: The base is essential for activating the boronic acid to form a boronate species, which facilitates transmetalation.[9] While no single base universally prevents homocoupling, an inappropriate base can lead to slow transmetalation, giving more opportunity for side reactions. Screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is a standard optimization procedure.[10] For sensitive substrates, a weaker base like KF might be considered.[11]
-
Solvent: The solvent's primary role is to solubilize all components.[12] However, the ability to effectively degas the solvent is paramount. Aprotic solvents like 1,4-dioxane, THF, or toluene (often with an aqueous component) are common.[13] Some studies have noted that using water as a co-solvent can, in some cases, suppress homocoupling.[14] The most important consideration is that the chosen solvent can be made rigorously anaerobic.
Systematic Troubleshooting Workflow
When encountering significant homocoupling, a logical, stepwise approach is the most efficient path to a solution. The following workflow provides a self-validating system to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting boronic acid homocoupling.
Mechanistic Insight: Desired vs. Undesired Pathways
Understanding the competing catalytic cycles is key to devising an effective strategy. The diagram below illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the parasitic Pd(II)-mediated homocoupling cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling reactions.
The key to success is to maximize the rate of the blue cycle while suppressing the red cycle by eliminating sources of Pd(II), primarily oxygen and the use of Pd(II) precatalysts without a reductive activation step.
Experimental Protocol: Condition Screening to Minimize Homocoupling
This protocol describes a parallel screen to test the key variables discussed. It is intended to be run in a multi-well reaction block or in parallel reaction tubes.
Materials:
-
Aryl Halide (Ar'-X)
-
This compound (1.2 equiv)
-
Palladium sources: Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: SPhos, PPh₃
-
Bases: K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv)
-
Additive: Potassium Formate (HCO₂K)
-
Anhydrous, degassed 1,4-Dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Array Preparation: In a glovebox or under a strong flow of inert gas, charge an array of reaction vials with the aryl halide (0.1 mmol, 1.0 equiv) and the selected base (0.2 mmol, 2.0 equiv).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium sources and ligands in degassed dioxane. Add the appropriate catalyst/ligand combination to each vial as specified in the table below. For pre-formed catalysts, add them directly as solids.
-
Boronic Acid Addition: Add this compound (0.12 mmol, 1.2 equiv) to each vial.
-
Solvent Addition & Degassing:
-
Prepare a bulk mixture of degassed dioxane/water (4:1).
-
For the "Standard Degas" condition, use this solvent directly.
-
For the "Subsurface Sparge" condition, bubble Argon through a portion of the solvent mixture for 20 minutes before use.
-
Add the appropriate solvent (0.5 mL) to each vial.
-
-
Reaction: Seal the vials tightly with screw caps. Place the array in a pre-heated reaction block at the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 2-12 h).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS or ¹H NMR (with an internal standard) to determine the ratio of the desired product to the homocoupled dimer.
Table 1: Example Screening Array for Homocoupling Minimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Degassing Method | Additive (mol%) | Expected Outcome (Product:Dimer Ratio) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Standard | None | Baseline (e.g., 5:1) |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Subsurface Sparge | None | Improved (e.g., 15:1) |
| 3 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₃PO₄ | Subsurface Sparge | None | Further Improved (e.g., 25:1) |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Subsurface Sparge | None | Highly Improved (e.g., 50:1) |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Subsurface Sparge | HCO₂K (20) | Potentially Highest (e.g., >95:1) |
| 6 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Subsurface Sparge | None | Optimized (e.g., >95:1) |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
Optimizing base selection for Suzuki coupling with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. The unique electronic properties of this substrate, stemming from the strongly electron-withdrawing trifluoromethoxy (-OCF3) group, present specific challenges and opportunities in reaction optimization, particularly concerning the choice of base.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical activator in the Suzuki-Miyaura catalytic cycle and is not merely a proton scavenger. Its primary roles are threefold:
-
Formation of the Boronate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically a trihydroxyboronate ([R-B(OH)₃]⁻).[3] This activation enhances the electron density on the organic ligand, making it competent for transfer to the palladium center.[4]
-
Facilitation of Transmetalation: The activated boronate species readily engages in the transmetalation step with the palladium(II)-halide complex (formed after oxidative addition). This step is often the rate-determining step of the entire cycle.[5][6]
-
Regeneration of the Catalyst: The base also participates in the formation of key palladium intermediates, such as palladium-hydroxo or -alkoxo species, which are crucial for an efficient catalytic turnover.[5][7]
Q2: How does the 3-methyl-4-(trifluoromethoxy)phenyl structure affect the boronic acid's reactivity?
A2: The electronic nature of this specific boronic acid is dominated by the trifluoromethoxy (-OCF3) group.
-
Electron-Withdrawing Nature: The -OCF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This effect decreases the electron density on the aromatic ring and makes the boronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid.[1]
-
Increased Susceptibility to Protodeboronation: This electron-deficient character makes the carbon-boron bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[8][9][10] This undesired reaction consumes the boronic acid, reducing the yield of the desired product and forming 2-methyl-1-(trifluoromethoxy)benzene as a byproduct.[8]
Q3: What is protodeboronation, and why is it a major concern with this substrate?
A3: Protodeboronation is a chemical process where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[8][11] It is the most common and detrimental side reaction in Suzuki couplings involving electron-deficient boronic acids like this compound.[9][10] The reaction is highly dependent on factors like pH, temperature, water content, and even the catalyst system itself.[9][11] A strong base in the presence of a proton source (like water) can accelerate this decomposition pathway, creating a direct competition between the desired cross-coupling and the undesired protodeboronation.[9][12]
Troubleshooting Guide: Optimizing Base Selection
This section addresses common experimental failures and provides a logical workflow for optimization.
Problem 1: Low to no yield, with significant recovery of starting materials.
-
Probable Cause: The transmetalation step is too slow. The chosen base may be too weak to effectively activate the electron-deficient this compound. For an electron-deficient boronic acid, a higher concentration of the reactive boronate species is needed to drive the reaction forward.
-
Recommended Solution:
-
Switch to a Stronger Base: Transition from weaker bases like sodium carbonate (Na₂CO₃) to stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] These bases are more effective at forming the required boronate "ate" complex and accelerating transmetalation.[3]
-
Optimize Ligand: Ensure you are using an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[13][14] These ligands promote the formation of the active Pd(0) catalyst and can accelerate the overall catalytic cycle.[15][16][17]
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier for a sluggish transmetalation step.[13][14]
-
Problem 2: Low yield of desired product, with a significant amount of 2-methyl-1-(trifluoromethoxy)benzene detected by LC-MS or GC-MS.
-
Probable Cause: Protodeboronation is outcompeting the Suzuki coupling. The combination of base, solvent, and temperature is favoring the undesired decomposition of your boronic acid.[9]
-
Recommended Solution: The goal is to accelerate the productive coupling relative to the decomposition.
-
Use a Milder Base with a More Active Catalyst: Counterintuitively, a very strong base isn't always better if protodeboronation is the issue. Try a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) combined with a highly active catalyst system (e.g., a modern Buchwald G3 or G4 precatalyst).[4][14] The highly active catalyst can speed up the coupling cycle so much that the slower protodeboronation reaction doesn't have time to occur.
-
Minimize Water Content: While many Suzuki protocols use aqueous bases, water is a proton source that can fuel protodeboronation.[11] Consider using an anhydrous solvent system (e.g., dry dioxane, THF, or toluene) with a base like anhydrous K₃PO₄ or CsF.[14]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives, such as pinacol esters (Bpin). These esters are generally more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to release the boronic acid slowly.[10][18][19] This "slow release" strategy can keep the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[20][21]
-
Problem 3: Reaction is sluggish and requires prolonged heating, leading to a complex mixture of byproducts.
-
Probable Cause: A combination of slow transmetalation and competing side reactions (protodeboronation, catalyst decomposition) is occurring. The reaction conditions are not optimal for this specific substrate.
-
Recommended Solution: A systematic screening approach is necessary.
-
Base and Solvent Screen: The choice of base and solvent is intrinsically linked. A strong base like Cs₂CO₃ might work best in an aprotic polar solvent like dioxane, while K₃PO₄ is often effective in THF/water mixtures.[13][14]
-
Consider an Alternative Base: For highly sensitive substrates, potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous, homogeneous Suzuki couplings of boronic esters, leading to faster reactions and higher yields.[22]
-
Data Summary: Common Bases for Suzuki-Miyaura Coupling
The selection of a base is a critical parameter. The following table provides the pKa of the conjugate acid for common bases, which is an indicator of base strength.
| Base | Formula | pKa of Conjugate Acid | Typical Use Case |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (for HCO₃⁻) | Strong, highly soluble base. Excellent for challenging couplings, especially with aryl chlorides. |
| Potassium Phosphate | K₃PO₄ | 12.3 (for HPO₄²⁻) | Strong, non-nucleophilic base. A robust choice for electron-deficient boronic acids.[13][14] |
| Potassium Carbonate | K₂CO₃ | 10.3 (for HCO₃⁻) | A standard, cost-effective "go-to" base. May be too weak for challenging substrates but a good starting point.[23] |
| Sodium Carbonate | Na₂CO₃ | 10.3 (for HCO₃⁻) | Similar to K₂CO₃ but generally less soluble in organic solvents. |
| Potassium tert-butoxide | KOBu | 17 | Very strong organic-soluble base. Can be effective but may promote side reactions with sensitive functional groups.[16] |
| Potassium Fluoride | KF | 3.2 (for HF) | A mild base often used when base-sensitive functional groups (like esters) are present.[4] |
Note: pKa values are approximate and can vary with solvent and temperature. The pKa shown is for the second deprotonation of carbonic acid and phosphoric acid, respectively.[24]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle, highlighting the essential role of the base in activating the boronic acid for transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle with base activation of the boronic acid.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and solve issues with your reaction involving this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).[13]
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath or heating block and stir vigorously at the desired temperature (a good starting point is 80–100 °C).[14]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Screening of Bases for Optimal Performance
When optimizing, it is efficient to screen several bases in parallel. This can be done on a small scale (e.g., 0.1 mmol of the limiting reagent).
-
Setup: Prepare 4-5 small reaction vials, each with a stir bar. To each vial, add the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv).
-
Base Addition: To each vial, add a different base (2.0 equiv): Vial 1 (K₂CO₃), Vial 2 (K₃PO₄), Vial 3 (Cs₂CO₃), Vial 4 (KF).
-
Inerting and Reagent Addition: Place all vials in a larger vessel or reaction block that can be sealed and purged with inert gas. Add the chosen catalyst/ligand and degassed solvent to each vial via syringe.
-
Reaction: Seal the vials and heat the block to the desired temperature (e.g., 90 °C) with stirring for a set amount of time (e.g., 4-12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the relative conversion to product and the formation of byproducts. This will quickly identify the most promising base for scale-up.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. orgsyn.org [orgsyn.org]
- 23. reddit.com [reddit.com]
- 24. uwindsor.ca [uwindsor.ca]
Troubleshooting low yield in Suzuki reactions with trifluoromethoxyphenylboronic acids
Topic: Troubleshooting Low Yield in Suzuki Reactions with Trifluoromethoxyphenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and expert insights for overcoming challenges associated with the Suzuki-Miyaura cross-coupling of trifluoromethoxyphenylboronic acids. As these reagents are crucial for introducing the trifluoromethoxy (-OCF3) moiety in modern drug discovery and materials science, understanding their unique reactivity is paramount for success.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields when using trifluoromethoxyphenylboronic acids in my Suzuki reaction?
A1: Low yields with these substrates typically stem from two interconnected issues rooted in their electronic nature. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which makes the boronic acid susceptible to a major side reaction called protodeboronation, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[1][2][3] This decomposition pathway directly consumes your starting material. Secondly, the reduced electron density on the aromatic ring can slow down the crucial transmetalation step in the catalytic cycle, allowing more time for decomposition to occur.[4][5]
Q2: What is protodeboronation and how can I minimize it with these sensitive boronic acids?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, effectively destroying the boronic acid.[3] It is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[1][6] To minimize it:
-
Use Milder, Non-Nucleophilic Bases: Switch from strong bases like NaOH or NaOEt to milder options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]
-
Consider Anhydrous Conditions: While some water can facilitate base solubility, it is also a proton source. For highly sensitive substrates, employing strictly anhydrous solvents and bases can suppress protodeboronation.[1]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to slow the decomposition pathway.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or trifluoroborate salt, which are more resistant to protodeboronation and slowly release the active boronic acid in situ.[1][5]
Q3: Which palladium catalysts and ligands are most effective for coupling trifluoromethoxyphenylboronic acids?
A3: The electron-deficient nature of trifluoromethoxyphenylboronic acids necessitates a highly active catalyst system. The key is to use electron-rich and sterically bulky phosphine ligands. These ligands accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), helping the desired coupling outcompete the undesired decomposition.[4][7][8]
-
Recommended Ligands: Buchwald ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[1][4][7]
-
Recommended Palladium Source: Use pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species under mild conditions.[1][5] This rapid activation is critical to ensure the catalyst is ready to engage the boronic acid before it decomposes.[5]
Q4: How does my choice of base specifically impact the reaction?
A4: The base plays a dual, critical role. Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step.[9][10][11] However, the wrong base can be detrimental. Strong, aqueous bases can accelerate protodeboronation.[1] The ideal base should be strong enough to form the boronate but not so harsh that it promotes rapid decomposition. This is why bases like K₃PO₄ and Cs₂CO₃ are often preferred; they are effective activators but are less aggressive in promoting the side reaction.[1][4]
Systematic Troubleshooting Guide
When encountering low yields, a systematic approach is crucial. The core challenge is a race between the desired catalytic cycle and the undesired decomposition of the boronic acid.
The Core Challenge: Catalysis vs. Decomposition
The electron-withdrawing -OCF3 group deactivates the boronic acid towards transmetalation while simultaneously activating it towards protodeboronation. Your goal is to accelerate the former and suppress the latter.
Troubleshooting Workflow
Use the following flowchart to diagnose and solve the issue methodically.
Step 1: Reagent Integrity and Stability
-
Boronic Acid Quality: Trifluoromethoxyphenylboronic acids can degrade upon storage. Use a fresh, high-purity sample. If decomposition is suspected, consider converting it to a more stable pinacol boronate ester (BPin), which is more resistant to protodeboronation.[1][2]
-
Aryl Halide Reactivity: The reactivity of the coupling partner matters. The general trend is I > Br > OTf >> Cl.[2] If you are using a less reactive aryl chloride, a more potent catalyst system is mandatory.[12]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][2] Even trace impurities in solvents can poison the catalyst and stall the reaction.[13][14] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[1]
Step 2: Optimizing the Catalyst System
The goal is to create a highly active Pd(0) species as quickly as possible.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a modern Pd(II) precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) or a Pd(0) source (e.g., Pd₂(dba)₃).[5][7] | Precatalysts are air-stable and designed for rapid, clean generation of the active L-Pd(0) species, minimizing side reactions and outcompeting boronic acid decomposition.[5] |
| Ligand | Use a sterically bulky, electron-rich monophosphine ligand. | These ligands stabilize the Pd(0) center, promote fast oxidative addition, and accelerate the overall catalytic turnover, which is critical for efficiency.[4][7][8] |
| Catalyst Loading | Start with 1-2 mol %. | While lower loadings are desirable, a slightly higher loading can sometimes overcome slow kinetics or minor catalyst deactivation pathways. |
Table 1. Recommended Catalyst/Ligand Combinations
| Catalyst System | Key Advantage | Coupling Partner Suitability |
| XPhos Pd G3 | Excellent activity and stability; rapid activation. | Aryl Chlorides, Bromides, Triflates |
| Pd₂(dba)₃ + P(t-Bu)₃ | High reactivity for challenging substrates. | Aryl Chlorides, hindered systems |
| Pd(OAc)₂ + SPhos | Versatile and highly active system. | Broad scope, including heteroaryl halides |
Step 3: Fine-Tuning Reaction Conditions
-
Base Selection: This is often the most critical parameter to optimize. The base must be strong enough to form the boronate anion but not so harsh that it degrades the starting material.
-
Solvent System: The solvent influences the solubility of the base and the stability of catalytic intermediates.[13][15] Aprotic solvents are generally preferred.
Table 2. Recommended Base and Solvent Systems
| Base | Recommended Solvent(s) | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O (e.g., 10:1), THF | A strong, non-nucleophilic base. Often the best starting point for sensitive boronic acids.[1][4] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | Highly effective, but more expensive. Its high solubility in organic solvents can be advantageous.[1] |
| KF | THF, 1,4-Dioxane | A milder option. The fluoride ion's affinity for boron can effectively promote transmetalation with minimal decomposition.[1][16] |
Key Experimental Protocols
Protocol 1: General Optimized Suzuki Coupling
This protocol is designed as a robust starting point for the coupling of an aryl bromide with a trifluoromethoxyphenylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the trifluoromethoxyphenylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe. If base solubility is an issue, a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be added.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Anhydrous THF
For reactions requiring strictly anhydrous conditions to prevent protodeboronation.
-
Pre-drying: Decant reagent-grade THF from any stabilizer and store it over activated 4 Å molecular sieves for at least 24 hours.
-
Distillation Setup: Assemble a distillation apparatus. Add sodium metal (as wire or small pieces) and benzophenone to a flask containing the pre-dried THF.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon). The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free. This blue color is the ketyl radical anion, which acts as an indicator.
-
Collection: Distill the dry THF directly into the reaction flask or a storage vessel under an inert atmosphere.
-
Storage: Store the anhydrous THF over activated molecular sieves under an inert atmosphere. Use within a few days for best results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Instability of Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the stability issues of boronic acids frequently encountered during cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you overcome these common, yet often frustrating, experimental hurdles.
This is not a rigid manual but a dynamic resource. The questions addressed below are those I have encountered most frequently from researchers at the bench. We will delve into the causality behind these issues and provide validated protocols to get your reactions back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Instability of Boronic Acids
Q1: I suspect my boronic acid is degrading during my Suzuki-Miyaura coupling, leading to low yields. What are the primary degradation pathways I should be aware of?
A1: This is a very common and valid concern. Boronic acids, despite their immense utility, are susceptible to several decomposition pathways under typical cross-coupling conditions.[1][2][3] Understanding these pathways is the first step to mitigating them. The three most prevalent degradation routes are:
-
Protodeboronation: This is arguably the most common culprit for low yields.[4][5] It is the formal replacement of the C–B bond with a C–H bond, effectively converting your boronic acid back to the corresponding arene or alkane.[4] This side reaction is often accelerated by the presence of a base and a proton source, such as water, which are standard components of many Suzuki-Miyaura reaction protocols.[6][7] Electron-deficient and certain heteroaromatic boronic acids are particularly prone to this decomposition pathway.[5][8]
-
Oxidation: The boron center in boronic acids has a vacant p-orbital, making it susceptible to attack by nucleophilic oxidizing species.[9] This can lead to the formation of phenols from arylboronic acids.[10] The presence of oxygen in the reaction mixture, often introduced through inadequately degassed solvents or a poor inert atmosphere, can facilitate this process.[6][11] Peroxides that can form in ethereal solvents like THF and dioxane are also potent oxidants for boronic acids.[10]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl (Ar-Ar) from two molecules of your boronic acid.[12] It is often promoted by the presence of a Pd(II) species and oxygen.[11][12][13] If your palladium precatalyst is not efficiently reduced to the active Pd(0) state, or if Pd(0) is re-oxidized during the reaction, homocoupling can become a significant issue.[14]
Q2: What are the tell-tale signs in my reaction analysis (TLC, LC-MS) that point towards these specific degradation pathways?
A2: Careful analysis of your reaction mixture can provide crucial clues. Here’s what to look for:
| Degradation Pathway | Analytical Signature |
| Protodeboronation | Appearance of a non-polar spot on TLC corresponding to the arene/alkane (Ar-H). LC-MS will show a peak with the mass of the de-boronated starting material. |
| Oxidation | A more polar spot on TLC, consistent with a phenol (Ar-OH). LC-MS will confirm the mass of the hydroxylated byproduct. |
| Homocoupling | A non-polar, often UV-active spot on TLC corresponding to the biaryl product (Ar-Ar). LC-MS will show a peak with a mass double that of the aryl group of your boronic acid, minus the mass of the boronic acid group. |
Section 2: Proactive Strategies and Troubleshooting
Q3: My reaction with an electron-deficient arylboronic acid is consistently failing due to protodeboronation. How can I fix this?
A3: Electron-deficient systems are notoriously tricky. The key is to make the desired cross-coupling reaction kinetically more favorable than the protodeboronation side reaction.[4] Here are several strategies, often best used in combination:
-
Choice of Base: The base is a double-edged sword; it's essential for activating the boronic acid for transmetalation but also accelerates protodeboronation.[15][16] For sensitive substrates, switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃, Cs₂CO₃, or KF.[5][17]
-
Anhydrous Conditions: Since water is a primary proton source for protodeboronation, switching to strictly anhydrous conditions can be highly effective.[6][17] This involves using dry solvents and bases.
-
Lower Reaction Temperature: High temperatures can accelerate decomposition.[17] Try running your reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling. This might require longer reaction times, but the trade-off for a cleaner reaction and higher yield is often worth it.
-
"Slow-Release" Strategy: This is a powerful technique for unstable boronic acids.[3][4][8] Instead of using the free boronic acid, you use a more stable derivative, like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[4][17] Under the reaction conditions, the active boronic acid is released slowly, keeping its instantaneous concentration low and thus minimizing side reactions.[3][4][18]
Q4: I am observing a significant amount of homocoupling product. What are the most effective ways to suppress this side reaction?
A4: Homocoupling is a clear indicator of issues with your palladium catalyst's oxidation state.[12] Here’s how to address it:
-
Thorough Degassing: Oxygen is a major contributor to homocoupling by promoting the formation of Pd(II) species.[6][11] Ensure your solvents are rigorously degassed (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Use of a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions efficiently reduce it to the active Pd(0) state. Modern, well-defined precatalysts (e.g., palladacycles) are often more efficient at entering the catalytic cycle and can minimize homocoupling.[6]
-
Addition of a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[14]
Q5: Should I be using a boronic acid or a boronic ester (e.g., pinacol ester)? What are the trade-offs?
A5: This is a critical decision that balances reactivity and stability.[1][19]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[1][19] This is attributed to their Lewis acidity, which aids in the transmetalation step.[19] However, they are less stable and more prone to the degradation pathways discussed above.[1][19]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, making them easier to handle, purify, and store long-term.[1][2][19] This stability often leads to more reproducible results, especially in complex syntheses. The trade-off is typically a slower reaction rate, as the ester often needs to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[1]
Recommendation: For unstable boronic acids (e.g., many heteroaromatic, vinyl, or cyclopropyl derivatives), using a more stable boronate ester is highly recommended.[8][17][19] For routine couplings with stable arylboronic acids, the free boronic acid may provide faster results.
Section 3: Visualizing the Problem and Solutions
To better understand the competing pathways at play, consider the following workflow.
Caption: Competing reaction pathways for a boronic acid in Suzuki-Miyaura coupling.
To mitigate these degradation pathways, employing a stabilized boronic acid derivative is a robust strategy.
Caption: Workflow for preventing boronic acid degradation via the slow-release strategy.
Section 4: Experimental Protocols
Protocol 1: In Situ Formation and Use of a Pinacol Boronate Ester for a Troublesome Suzuki-Miyaura Coupling
This protocol is designed for instances where an isolated boronic acid is showing significant decomposition. By converting it to the more stable pinacol ester immediately before the coupling reaction, you can often circumvent stability issues.
Materials:
-
Unstable boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Dioxane
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Reaction vessel with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Esterification (Water Removal):
-
To an oven-dried reaction vessel equipped with a Dean-Stark trap, add the unstable boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of anhydrous toluene to dissolve the solids upon heating.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature under an inert atmosphere. At this stage, the boronic acid has been converted in situ to its more stable pinacol ester.
-
-
Suzuki-Miyaura Coupling:
-
To the same reaction vessel containing the freshly prepared pinacol boronate solution, add the aryl halide (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2-5 mol%).
-
Ensure the system is under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale: This one-pot, two-step procedure minimizes handling of the unstable boronic acid and ensures the more stable pinacol ester is the predominant boron species at the start of the coupling reaction. The azeotropic removal of water during esterification also ensures anhydrous conditions for the subsequent coupling, further suppressing protodeboronation.[20]
Protocol 2: Assessing Boronic Acid Purity and Stability by ¹H and ¹¹B NMR
Before embarking on a coupling reaction, especially with a new batch or an older sample of boronic acid, it's prudent to assess its purity.
Materials:
-
Boronic acid sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the boronic acid in a suitable deuterated solvent in an NMR tube. DMSO-d₆ is often a good choice as the B-OH protons are typically observable.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
What to look for:
-
Sharp signals corresponding to the desired boronic acid structure.
-
Absence of a significant peak corresponding to the protodeboronated analog (Ar-H).
-
The boronic acid protons (-B(OH )₂) often appear as a broad singlet. The integration of this peak relative to the aromatic or alkyl protons can give a rough idea of purity, though this signal can exchange and may not be reliable for precise quantification.
-
The presence of a sharp singlet around 8.4 ppm in DMSO-d₆ can indicate the formation of the cyclic trimer anhydride, the boroxine. This is a common dehydrated form of boronic acids and is generally still reactive in Suzuki couplings.
-
-
-
¹¹B NMR Analysis:
-
Acquire an ¹¹B NMR spectrum. This is a highly informative technique for boron-containing compounds.[21]
-
What to look for:
-
A boronic acid (RB(OH)₂) typically shows a broad signal in the range of δ 28-34 ppm.
-
A boroxine ((RBO)₃) will appear slightly downfield, often around δ 32-36 ppm.
-
The presence of other sharp signals may indicate different boron species or impurities.
-
-
Interpretation: A clean ¹H NMR spectrum with minimal aromatic/aliphatic byproducts and a dominant signal in the expected region of the ¹¹B NMR spectrum provides confidence in the starting material's quality. If significant protodeboronation is observed, the boronic acid should be repurified or a fresh batch should be used.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Boron Impurities from Reaction Mixtures
This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for the common challenge of removing boron impurities from reaction mixtures. Boron-containing reagents, particularly boronic acids and their derivatives, are ubiquitous in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their removal from the final product can be a significant purification hurdle. This technical support center offers a structured approach to troubleshooting these issues, moving from frequently asked questions for rapid problem-solving to in-depth technical guides for more persistent challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the removal of boron impurities.
Q1: My initial workup isn't removing the boronic acid impurity. What's the first thing I should try?
A1: A simple and often effective first step is to perform a liquid-liquid extraction with a basic aqueous solution. By washing your organic layer with a mild base like aqueous sodium bicarbonate or sodium hydroxide (1-2 M), you can convert the boronic acid into its boronate salt.[1][2] This salt is typically much more soluble in the aqueous phase and can be efficiently partitioned away from your desired product in the organic layer.[1][2]
Q2: I'm seeing a streak of a colored impurity on my silica gel column that I suspect is boron-related. What's happening?
A2: This is a common observation. Boronic acids can be challenging to purify by standard silica gel chromatography. They often streak or co-elute with the product, especially if the product is of similar polarity. The acidic nature of silica gel can also lead to degradation of some boronic acids on the column. Consider alternative purification methods or specialized scavenger resins before resorting to chromatography.[3][4] If chromatography is necessary, experimenting with different solvent systems, such as dichloromethane/methanol mixtures, may improve separation.[1]
Q3: Are there any "plug-and-play" solutions for removing boronic acids?
A3: Yes, for many applications, scavenger resins are a highly effective and straightforward solution.[5] These are solid-supported reagents that selectively bind to and remove specific types of impurities from a solution.[5] For boronic acids, resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective.[6][7][8][9] The process is typically as simple as adding the resin to your reaction mixture, stirring for a period, and then filtering to remove the resin-bound impurity.[5]
Q4: I've heard about forming adducts to remove boronic acids. How does that work?
A4: Forming a crystalline adduct is a powerful purification technique. For example, reacting a crude product containing a boronic acid impurity with diethanolamine can form a stable, crystalline diethanolamine adduct of the boronic acid.[3][10] This adduct often precipitates from non-polar solvents like ether, allowing for its easy removal by filtration while your desired product remains in solution.[3]
Q5: Can I remove boronic acid impurities by recrystallization?
A5: Recrystallization can be an effective method, especially for aryl boronic acids.[3][4] Solvents like hot ethanol or hot water have been reported to be successful for recrystallizing boronic acids, thereby separating them from the desired product.[3] However, the success of this method is highly dependent on the specific properties of both your product and the boronic acid impurity.
Troubleshooting Guides: In-Depth Technical Solutions
This section provides detailed protocols and the scientific rationale behind them for more challenging purification scenarios.
Guide 1: Troubleshooting Boron Removal with Scavenger Resins
Scavenger resins offer a highly selective and efficient method for removing boronic acid impurities, minimizing the need for traditional column chromatography and liquid-liquid extractions.[5][11]
The Principle: Scavenger resins are functionalized solid supports, often silica or polymer-based, that irreversibly bind to specific impurities.[5] For boronic acids, the most effective scavengers are those with functional groups that can form stable complexes with the boron atom, such as diols or N-alkyl diethanolamines.[7][8]
Recommended Scavengers for Boronic Acids:
| Scavenger Functional Group | Principle of Action | Typical Use Case |
| Diethanolamine (DEAM) | Forms a stable, five-membered ring complex with the boronic acid. | Highly effective for a broad range of boronic acids in non-aqueous solutions.[6][9] |
| Diol | Forms a boronate ester, sequestering the boronic acid. | A good alternative to DEAM-based scavengers.[7][8] |
| Guanidine | Acts as a strong chelating agent for boronic and phenolic acids. | Useful for scavenging acidic impurities in general, with high affinity for boronic acids.[7] |
Experimental Protocol: Using a DEAM Scavenger Resin
-
Reaction Completion: Once your primary reaction is complete, ensure all starting materials are consumed as intended.
-
Solvent Choice: The scavenger resin can often be added directly to the reaction mixture. However, for optimal performance, ensure your product and the boronic acid impurity are dissolved in a suitable organic solvent (e.g., dichloromethane, THF, ethyl acetate).
-
Resin Addition: Add 2-4 equivalents of the DEAM scavenger resin relative to the amount of boronic acid impurity.
-
Incubation: Stir the mixture at room temperature for 1-4 hours. The exact time may need to be optimized for your specific system.
-
Filtration: Remove the scavenger resin by filtration, washing the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting Scavenger Resin Performance:
-
Incomplete Removal:
-
Increase Equivalents: The binding capacity of the resin may have been exceeded. Increase the equivalents of the scavenger resin.
-
Increase Reaction Time: The kinetics of binding may be slow. Increase the stirring time.
-
Solvent Effects: The chosen solvent may be competing for binding sites on the resin or hindering the interaction between the resin and the boronic acid. Try a different solvent.
-
-
Product Loss:
-
Non-specific Binding: Your product may have some affinity for the scavenger resin. Reduce the equivalents of resin used or shorten the incubation time.
-
Inadequate Washing: Ensure the resin is thoroughly washed after filtration to recover any non-specifically bound product.
-
Diagram: Scavenger Resin Workflow
Caption: Workflow for Boron Impurity Removal using a Scavenger Resin.
Guide 2: Advanced Extraction Techniques for Boron Removal
When scavenger resins are not available or practical, advanced extraction techniques can be employed.
Method A: Sorbitol Extraction
The Principle: Polyols, such as sorbitol, can complex with boronic acids in aqueous solutions, significantly increasing their water solubility. This allows for the selective extraction of the boronic acid into the aqueous phase, leaving the desired organic product behind.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of sorbitol (e.g., 10% w/v).
-
Extraction: Wash the organic layer several times with the aqueous sorbitol solution.
-
Separation and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.
Method B: Acid-Base Extraction via Salt Formation
The Principle: This method leverages the acidic nature of boronic acids to form a water-soluble salt, which can then be easily separated from the neutral organic product.[2]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Base Wash: Treat the crude mixture with a 1-2 M aqueous solution of a base such as NaOH.[1][2] This will deprotonate the boronic acid, forming the corresponding boronate salt.
-
Extraction: The boronate salt will partition into the aqueous layer. Separate the organic layer. Repeat the base wash if necessary.
-
Neutralization and Back-Extraction (Optional): To confirm the identity of the impurity, the aqueous layer can be acidified, and the boronic acid can be back-extracted into an organic solvent.
-
Final Workup: Wash the organic layer containing your product with brine, dry over an anhydrous salt, and concentrate.
Diagram: Decision Tree for Boron Removal Method Selection
Caption: Decision Tree for Selecting a Boron Impurity Removal Method.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Suzuki Couplings
Welcome to the Technical Support Center for managing reaction exotherms in large-scale Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and controlling thermal events during the scale-up of this critical C-C bond-forming reaction. Our goal is to equip you with the knowledge to ensure process safety, robustness, and reproducibility.
The Suzuki-Miyaura coupling, while a powerful synthetic tool, is an exothermic process.[1] As reaction scales increase, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[2] Understanding and managing the heat generated is paramount to preventing hazardous situations and ensuring the desired product quality.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of exotherms in a Suzuki coupling reaction?
A1: The overall exotherm in a Suzuki coupling is a composite of several heat-generating events. The main contributor is the carbon-carbon bond-forming reductive elimination step of the catalytic cycle.[5][6] However, other steps and accompanying processes can also significantly contribute to the heat flow:
-
Catalyst Activation: The initial reduction of a Pd(II) precatalyst to the active Pd(0) species can be exothermic, especially with certain ligands and activators.[7]
-
Base-Mediated Boronic Acid/Ester Activation: The reaction of the boronic acid or ester with the base to form the more nucleophilic boronate species can generate heat.[8] The strength and solubility of the base play a crucial role here.[9][10]
-
Side Reactions: Undesired side reactions, such as the homocoupling of boronic acids, can also be exothermic and contribute to the overall thermal profile.[11]
-
Heat of Solution: The dissolution of solid reagents, particularly inorganic bases like potassium carbonate or cesium carbonate, in the reaction solvent can be either exothermic or endothermic, but it is a thermal event that must be accounted for.
It's crucial to understand that the rate of heat evolution is not constant throughout the reaction. A delayed onset of the main exotherm is a common and potentially hazardous scenario.[1]
Q2: How can I predict and quantify the exotherm of my Suzuki coupling before scaling up?
A2: Predictive thermal hazard assessment is a critical step in process development. Several calorimetric techniques are indispensable for this purpose:
-
Reaction Calorimetry (RC1) and Heat Flow Calorimetry: These techniques measure the heat evolved from the reaction in real-time under controlled laboratory conditions. This allows for the determination of key safety parameters such as the total heat of reaction (ΔHrxn), the heat release rate, and the adiabatic temperature rise (ΔTad).[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition of the reaction mixture, which is critical for defining the maximum safe operating temperature.[13]
-
Adiabatic Dewar Calorimetry or Accelerating Rate Calorimetry (ARC): These methods simulate a worst-case "loss of cooling" scenario to determine the Maximum Temperature of the Synthesis Reaction (MTSR). If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, a thermal runaway is a significant risk.[13]
Table 1: Key Thermal Safety Parameters and their Significance
| Parameter | Description | Significance for Scale-Up |
| ΔHrxn (kJ/mol) | Total heat released by the reaction. | Indicates the total energy potential of the reaction. |
| ΔTad (°C) | The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling. | A high ΔTad signals a potentially hazardous reaction. |
| MTSR (°C) | Maximum Temperature of the Synthesis Reaction under adiabatic conditions. | If MTSR > Solvent Boiling Point or Tdecomposition, the risk of thermal runaway is high.[13] |
| Tonset (°C) | The temperature at which a significant decomposition exotherm begins. | The reaction temperature should be kept well below this value.[13] |
Q3: My reaction shows a significant exotherm upon addition of the palladium catalyst. How can I mitigate this initial heat spike?
A3: A sharp exotherm upon catalyst addition is a common observation and can be particularly dangerous.[13] This often indicates a very fast reaction initiation. Here are several strategies to manage this:
-
Controlled Catalyst Addition: Instead of adding the catalyst all at once, consider adding it portion-wise or as a solution over a period of time. This allows the cooling system to keep up with the initial heat release.
-
Reverse Addition: Add the reaction mixture to the catalyst rather than the other way around. This can sometimes smooth out the initial exotherm.
-
Use of Pre-formed Catalysts: Using stable, pre-formed Pd(0) catalysts can sometimes lead to a more controlled initiation compared to in-situ generation from Pd(II) sources.
-
Lowering the Initial Temperature: Start the reaction at a lower temperature to slow down the initial kinetics before ramping up to the desired reaction temperature.
Below is a workflow for managing catalyst-induced exotherms:
Caption: Decision workflow for mitigating initial exotherms upon catalyst addition.
Q4: What is the role of solvent and base in managing the reaction exotherm, and what are the best practices for their selection and use?
A4: Solvent and base selection are critical not only for reaction efficiency but also for thermal management.[10][14]
Solvent:
-
Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window and can help prevent a runaway if the temperature exceeds the initial setpoint. However, this also means the reaction can reach a higher, more dangerous temperature if cooling is lost.[13]
-
Biphasic vs. Homogeneous Systems: Aqueous biphasic systems are common in Suzuki couplings.[9][10] The presence of water can increase the overall heat capacity of the system. However, exotherms can be more significant and faster in aqueous systems compared to anhydrous conditions.[13]
Base:
-
Strength and Solubility: Stronger bases can accelerate the transmetalation step, leading to a faster and more intense exotherm.[9] The solubility of the base in the reaction medium also affects its reactivity and the resulting heat profile.
-
Controlled Addition: For highly exothermic reactions, adding the base as a solution or in portions, rather than as a single solid charge, can help control the rate of heat generation. This is a form of reactant-limited addition.[2]
Table 2: Influence of Solvent and Base on Thermal Profile
| Parameter | Choice | Impact on Exotherm | Rationale |
| Solvent | Toluene vs. Dioxane/Water | Can be faster and more exothermic in aqueous systems.[13] | Water can accelerate the formation of the active boronate species. |
| Base | K2CO3 vs. K3PO4 | Stronger bases like K3PO4 can lead to a more rapid exotherm. | Faster reaction kinetics due to more efficient boronate formation. |
| Base Addition | Single charge vs. Portioned addition | Portioned addition allows for better heat management.[2] | The reaction rate is controlled by the availability of the base. |
Q5: What are the signs of a thermal runaway, and what immediate actions should be taken?
A5: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid, uncontrolled increase in temperature and pressure.[15]
Signs of an Impending Thermal Runaway:
-
A sudden, sharp increase in the reactor temperature that does not respond to cooling.
-
A rapid increase in reactor pressure.
-
Noticeable changes in the reaction mixture, such as vigorous boiling, color change, or gas evolution.
Immediate Actions:
-
Emergency Cooling: If possible, apply maximum cooling to the reactor jacket.
-
Stop Reagent Feeds: Immediately stop the addition of any reagents.
-
Quenching (if designed for): If a pre-determined and validated quenching protocol is in place, initiate it. This could involve adding a cold, inert solvent or a chemical quencher. CAUTION: Never add a quencher without prior small-scale testing, as the quenching reaction itself could be exothermic.
-
Alert Personnel and Evacuate: Follow all site-specific emergency procedures.
The following diagram illustrates the concept of thermal runaway:
Caption: Comparison of heat balance in stable operation versus a thermal runaway scenario.
Experimental Protocols
Protocol 1: Basic Heat Flow Monitoring for a Lab-Scale Suzuki Coupling
This protocol outlines a general procedure for monitoring the exotherm of a 100 mL scale Suzuki coupling using a lab reactor with a temperature probe and a jacketed cooling system.
Materials:
-
Jacketed lab reactor (250 mL) with overhead stirrer, temperature probe, and condenser.
-
Circulating bath for temperature control of the reactor jacket.
-
Aryl halide (e.g., 1-bromonaphthalene, 10 mmol)
-
Boronic acid (e.g., phenylboronic acid, 12 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.3 mol%)
-
Base (e.g., K2CO3, 20 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
Setup: Assemble the reactor system. Ensure the temperature probe is correctly calibrated and positioned in the reaction mixture, not touching the reactor wall.
-
Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive inert gas atmosphere throughout the reaction.[16]
-
Charging Reagents: Charge the aryl halide, boronic acid, and solvent to the reactor. Begin stirring.
-
Equilibration: Set the circulator to the desired initial jacket temperature (Tj) and allow the internal temperature (Tr) to equilibrate.
-
Base Addition: Add the base to the reaction mixture. Note any initial temperature change.
-
Catalyst Addition: Once the temperature has re-stabilized, add the palladium catalyst.
-
Monitoring: Begin recording both the internal reaction temperature (Tr) and the jacket temperature (Tj) at regular intervals (e.g., every minute).
-
Heating: If the reaction requires heating, ramp the jacket temperature to the target setpoint. Continue to monitor Tr and Tj. The difference between Tr and Tj is indicative of the heat being generated by the reaction. A larger positive (Tr > Tj) difference signifies a more significant exotherm.
-
Completion and Cooldown: Once the reaction is complete (as determined by in-process controls like TLC or LC-MS), cool the reactor to room temperature and proceed with workup.
-
Data Analysis: Plot Tr and Tj versus time to visualize the thermal profile of the reaction.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid vs. (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target-binding affinity.[1][2] Among the most utilized building blocks for this purpose are fluorinated phenylboronic acids, indispensable reagents in palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides an in-depth, objective comparison of two closely related yet functionally distinct boronic acids: (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid and (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid . We will dissect their structural nuances, compare their performance in key synthetic applications, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific objectives.
Structural and Physicochemical Distinctions: Beyond the Oxygen Atom
At first glance, the two molecules differ by only a single oxygen atom. However, this seemingly minor structural change creates a cascade of differences in their electronic and steric profiles, which are critical for their application in synthesis and their influence on the properties of the final compound.
Caption: Chemical structures of the two compared boronic acids.
The key to understanding their differences lies in the electronic interplay of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups.
-
Trifluoromethyl (-CF₃) Group: This group is a classic example of a potent electron-withdrawing group. Its effect is primarily driven by the strong negative inductive effect (-I) of the three fluorine atoms, which pulls electron density away from the aromatic ring.[1][2]
-
Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group presents a more complex electronic profile. It is also strongly electron-withdrawing via the inductive effect. However, the oxygen atom's lone pairs can participate in a weak positive resonance effect (+R), donating electron density back to the ring.[1] Despite this, the inductive effect dominates, making -OCF₃ a net electron-withdrawing group, but its character is distinct from -CF₃.[5] It is often considered a long-range electron-withdrawing substituent.[6][7]
These electronic differences have significant consequences for the molecules' properties, which are crucial for drug design.
Table 1: Comparative Physicochemical Properties
| Property | -OCF₃ Group | -CF₃ Group | Rationale & Significance |
| Lipophilicity (Hansch π) | Higher (π ≈ +1.04) | Lower (π ≈ +0.88)[2] | The -OCF₃ group is generally considered more lipophilic than -CF₃.[5] This can enhance membrane permeability and bioavailability but may also increase non-specific binding. |
| Electronic Effect | Strong -I, Weak +R[1] | Strong -I[2] | The dual nature of the -OCF₃ group can subtly modulate the electron density of the aromatic ring differently than a pure inductive withdrawer, impacting reactivity and potential pKa of nearby groups. |
| Metabolic Stability | High | High | The carbon-fluorine bond is exceptionally strong in both groups, conferring high resistance to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.[1][2] |
| Lewis Acidity of Boronic Acid | Increased | Increased | Both electron-withdrawing groups increase the electrophilicity of the boron atom, making the boronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid.[8][9] This can influence reaction rates in cross-coupling. |
| Bioisosterism | Methoxy (-OCH₃), Hydroxyl (-OH)[1] | Chlorine (Cl), Methyl (-CH₃)[2] | The -OCF₃ group is often used as a more stable and lipophilic replacement for methoxy or hydroxyl groups, while -CF₃ can mimic the steric profile of a chlorine atom. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for these reagents, enabling the formation of critical C(sp²)-C(sp²) bonds.[10][11] The electronic nature of the boronic acid directly impacts the efficiency of the catalytic cycle, particularly the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of both the -OCF₃ and -CF₃ groups enhances the rate of the transmetalation step by increasing the Lewis acidity of the boron atom, facilitating the transfer of the aryl group to the palladium center.[3] While both reagents are generally highly reactive, subtle differences in yield and reaction kinetics may be observed depending on the coupling partner and reaction conditions due to their distinct electronic profiles.
This protocol is a robust, self-validating starting point for coupling either boronic acid with a representative aryl bromide.
Objective: To synthesize 4'-substituted-4-biphenylcarbonitrile.
Materials:
-
(3-Methyl-4-(trifluoromethoxy/trifluoromethyl)phenyl)boronic acid (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobenzonitrile, the selected phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Causality: The use of a base like K₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[12] The aqueous solvent system aids in dissolving the base and facilitating the reaction.
-
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Pd(dppf)Cl₂ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings, known for its stability and effectiveness with both electron-rich and electron-poor substrates.[12]
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Implications for Drug Design and Development
The choice between incorporating a -OCF₃ or -CF₃ moiety is a strategic decision in medicinal chemistry, aimed at fine-tuning a drug candidate's profile.[13][14][15]
-
Use Case for this compound: This reagent is often selected when a significant increase in lipophilicity is desired to improve membrane permeability, and when mimicking the electronics of a methoxy or phenol group is advantageous for receptor binding, but with the added benefit of metabolic stability.[1][16] The bent geometry of the C-O-C bond in the -OCF₃ group also presents a different steric profile to a target protein compared to the linear C-C bond of the -CF₃ group.
-
Use Case for (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid: This building block is employed when a strong, purely inductive electron-withdrawing effect is needed.[17][18] It serves as an excellent, metabolically stable bioisostere for a chlorine atom or a methyl group, potentially improving binding affinity through enhanced hydrophobic interactions without the liability of oxidation that a methyl group would have.[2][4]
Conclusion and Recommendations
Both this compound and (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid are powerful tools for introducing fluorinated motifs into complex molecules. Neither is universally superior; the optimal choice is dictated by the specific goals of the research program.
-
Choose this compound when the primary goal is to maximize lipophilicity and introduce a metabolically stable bioisostere for a methoxy or hydroxyl group.
-
Choose (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid when a potent and purely inductive electron-withdrawing effect is desired, or when seeking a stable bioisostere for a chlorine or methyl group to enhance hydrophobic interactions.
By understanding the subtle yet significant differences in their electronic properties, lipophilicity, and steric profiles, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. books.rsc.org [books.rsc.org]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of Trifluoromethoxy vs. Trifluoromethyl Substituted Phenylboronic Acids in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are particularly favored for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids bearing these substituents are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[2]
This guide provides an in-depth comparison of the reactivity of trifluoromethoxy- and trifluoromethyl-substituted phenylboronic acids. We will dissect the nuanced electronic differences between these two critical functional groups, predict their impact on reaction kinetics, and provide supporting experimental data to guide your synthetic strategies.
The Decisive Factor: Unpacking the Electronic Properties of -OCF3 and -CF3
While both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, the nature of their influence on an aromatic ring is distinct. This difference is key to understanding their reactivity in catalytic cycles.
The trifluoromethyl (-CF3) group is a classic example of a substituent that exerts a powerful electron-withdrawing effect purely through the sigma framework via induction (a -I effect). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the phenyl ring. It has no significant resonance contribution.[3]
The trifluoromethoxy (-OCF3) group , in contrast, presents a more complex electronic profile. It also possesses a very strong inductive electron-withdrawing effect (-I) due to the fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance with the aromatic pi-system, creating a weak electron-donating resonance effect (+R).[4] This +R effect partially counteracts the potent -I effect.
This interplay is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. For the para position, which is most relevant for minimizing steric effects in reactivity comparisons, the values are:
The higher positive value for the -CF3 group confirms it is a stronger net electron-withdrawing substituent than the -OCF3 group.[1][5] This fundamental electronic difference is the primary driver of the reactivity disparity between phenylboronic acids bearing these groups.
Impact on Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic nature of the boronic acid partner most significantly impacts the transmetalation step.
In this step, the organic group is transferred from the boron atom to the palladium(II) center. This process is generally favored by a more nucleophilic (electron-rich) organic group on the boron. Since both -CF3 and -OCF3 are electron-withdrawing, they decrease the electron density of the phenyl ring, making it less nucleophilic and thus slowing down the transmetalation step compared to unsubstituted phenylboronic acid.
Reactivity Prediction:
Based on the Hammett constants, the -CF3 group deactivates the phenyl ring more strongly than the -OCF3 group. Consequently, we can predict the following reactivity trend in Suzuki-Miyaura couplings:
4-(Trifluoromethoxy)phenylboronic acid should be more reactive than 4-(Trifluoromethyl)phenylboronic acid.
The less pronounced electron-withdrawing nature of the -OCF3 group results in a faster rate of transmetalation, leading to higher reaction efficiency or requiring milder conditions to achieve comparable yields.
Experimental Data: A Comparative Overview
Note: This data is compiled from different studies and is intended for illustrative purposes. Reaction conditions vary, and direct comparison of yields should be made with caution.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethoxy)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 |
| 4-(Trifluoromethoxy)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl2 (2) | K2CO3 | Dioxane/H2O | 100 | 16 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 85 | 18 | 88 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene | 100 | 12 | 90 |
The curated data generally aligns with our theoretical prediction. Couplings involving 4-(trifluoromethoxy)phenylboronic acid often proceed to high yields, sometimes under slightly milder conditions or with lower catalyst loadings compared to its 4-trifluoromethyl counterpart. The stronger deactivating effect of the -CF3 group often necessitates more robust catalytic systems or longer reaction times to achieve similar outcomes.
Standardized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of electron-deficient phenylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh3)4) (0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3) (2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically when the limiting aryl halide is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
The choice between trifluoromethoxy- and trifluoromethyl-substituted phenylboronic acids can have a tangible impact on the efficiency of Suzuki-Miyaura cross-coupling reactions.
-
Reactivity: 4-(Trifluoromethoxy)phenylboronic acid is generally more reactive than 4-(trifluoromethyl)phenylboronic acid due to the less pronounced electron-withdrawing nature of the -OCF3 group. This can translate to faster reactions, higher yields, or the ability to use milder reaction conditions.
-
Practical Implications: When developing a synthesis, starting with the -OCF3 analogue may be advantageous for achieving a successful coupling, especially with challenging or sensitive substrates. If using a -CF3 substituted boronic acid, be prepared to screen more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) or utilize higher temperatures to drive the reaction to completion.
By understanding the fundamental electronic differences between these crucial building blocks, researchers can make more informed decisions, accelerating the synthesis of novel compounds for drug discovery and materials science.
References
Comparative study of boronic acids and boronate esters in Suzuki coupling
A Senior Application Scientist's Guide to Suzuki Coupling: Boronic Acids vs. Boronate Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent. The choice between a boronic acid and a boronate ester is a critical decision that can profoundly influence reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to empower you in making the most informed choice for your specific application.
The Fundamental Trade-Off: Reactivity vs. Stability
The central theme governing the choice between a boronic acid and its ester counterpart is a classic chemical trade-off between reactivity and stability.
Boronic acids are generally the more reactive species, often leading to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at a price: reduced stability. Boronic acids, especially certain vinyl and heteroaryl variants, are notoriously susceptible to decomposition pathways like oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can shorten their shelf-life and diminish reaction yields.[1][3]
Boronate esters , on the other hand, offer substantially greater stability.[1] By converting the hydroxyl groups of a boronic acid into an ester, typically with a diol like pinacol or neopentyl glycol, the boron center is sterically and electronically shielded. This protection makes them significantly more robust, often appearing as crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability is a major advantage in multi-step syntheses and for applications in automated high-throughput workflows.[1] The trade-off for this stability is often a comparatively lower reaction rate.[1]
Mechanistic Nuances: The Impact on the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent directly influences the key transmetalation step, where the organic group is transferred from boron to the palladium center.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
With Boronic Acids: The transmetalation step is not as straightforward as a simple exchange. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, KOtBu).[4][5] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[6][7] This negatively charged boronate species is the active transmetalating agent, transferring its organic group (R) to the palladium(II) center.[6][8] The role of the base is therefore not just to neutralize acidic byproducts but to act as a crucial activator for the boronic acid.[7]
With Boronate Esters: The mechanism can be more varied. It is widely believed that under the aqueous basic conditions often employed, many boronate esters hydrolyze in situ to the corresponding boronic acid, which then enters the catalytic cycle as described above.[1] However, compelling structural, kinetic, and computational evidence has shown that boronate esters can also undergo direct transmetalation without prior hydrolysis.[3][9] This direct pathway is influenced by the nature of the ester's diol backbone, which can affect the electron density on the boron and the accessibility of the palladium center.[3][9] In some cases, certain boronate esters have been shown to lead to significant rate enhancements compared to their parent boronic acids.[3][9]
dot
Caption: Transmetalation pathways for boronic acids and boronate esters.
Advanced Boronate Esters: Expanding the Toolbox
The limitations of simple boronic acids have spurred the development of highly stable and versatile boronate esters.
-
Potassium Trifluoroborates (R-BF₃K): These crystalline salts are exceptionally stable to air and moisture and are compatible with a wide range of reaction conditions, including strong oxidizers.[10][11] They are readily prepared and handled, making them excellent alternatives to boronic acids, especially for challenging substrates.[10][12] They serve as a slow-release source of the boronic acid under the reaction conditions.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates represent a paradigm shift in iterative cross-coupling.[13] They are exceptionally stable to anhydrous cross-coupling conditions and silica gel chromatography, allowing for the multi-step synthesis of complex boronate building blocks.[13][14] The MIDA protecting group can be easily cleaved with mild aqueous base to liberate the reactive boronic acid, enabling controlled, sequential reactions.[13][15] This has paved the way for automated small molecule synthesis platforms.[16]
Quantitative Comparison: Performance Metrics
The choice between a boronic acid and a boronate ester can be guided by key performance indicators. The following table summarizes a general comparison based on literature data.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) | MIDA Boronates | Potassium Trifluoroborates |
| Relative Reactivity | High to Moderate[1] | Moderate to Low[17][18] | Low (Masked)[13] | Moderate (Slow Release)[18] |
| Stability (Shelf/Handling) | Low to Moderate[1][2] | High[1][2] | Very High[14][15] | Very High[10][11] |
| Chromatography Stability | Generally Poor | Good | Excellent[13] | Excellent |
| Common Issues | Protodeboronation, Trimerization (Boroxine formation)[3] | Slower reaction rates, potential for incomplete hydrolysis | Requires separate deprotection step[15] | Can be less reactive than boronic acids[18] |
| Ideal Use Case | Rapid, straightforward couplings with robust substrates. | Complex, multi-step synthesis; high-throughput screening.[1] | Iterative cross-coupling; synthesis of complex building blocks.[16][19] | When high stability and ease of handling are paramount.[20][21] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a representative starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, and the base.[1]
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[22][23]
Protocol for MIDA Boronate Deprotection and In Situ Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
MIDA boronate (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction (e.g., 80 °C) and monitor for consumption of starting materials. The aqueous base facilitates the slow in situ hydrolysis of the MIDA boronate to the boronic acid, which then couples.
-
Perform an aqueous workup and purification as described in the general protocol.
Decision-Making Workflow
To assist in reagent selection, the following workflow outlines key decision points.
dot
Caption: Workflow for selecting the appropriate boron reagent.
Conclusion
The choice between a boronic acid and a boronate ester is a nuanced decision that hinges on the specific demands of the synthetic problem at hand. Boronic acids offer high reactivity for rapid and simple couplings, while boronate esters provide the stability and handling advantages crucial for complex, multi-step syntheses. The advent of advanced reagents like potassium trifluoroborates and MIDA boronates has further expanded the synthetic chemist's toolkit, enabling unprecedented control over this powerful C-C bond-forming reaction. By understanding the fundamental trade-offs and mechanistic differences outlined in this guide, researchers can make strategic choices to optimize their synthetic routes, improve reproducibility, and accelerate discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rsc.org [rsc.org]
- 23. m.youtube.com [m.youtube.com]
A Comparative Crystallographic Guide to (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid Derivatives: Unveiling Structure-Property Relationships
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of trifluoromethoxy-substituted phenylboronic acids. While the specific crystal structure for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is not publicly available, we will draw upon the detailed crystallographic data of its isomers—ortho-, meta-, and para-(trifluoromethoxy)phenylboronic acid—to infer its likely structural characteristics and discuss the profound impact of substituent placement on molecular conformation and intermolecular interactions. Understanding these relationships is paramount for the rational design of novel therapeutics and functional materials.
The Significance of Fluorinated Phenylboronic Acids in Drug Discovery
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, the incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a widely employed strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The -OCF3 group, in particular, offers a unique combination of steric bulk and electronic properties that can significantly influence the physicochemical and biological properties of a molecule. X-ray crystallography provides the definitive atomic-level blueprint to understand how these modifications translate to the solid-state architecture of these valuable compounds.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following workflow outlines the critical steps involved in obtaining the high-resolution structural data discussed in this guide.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: A Representative Example
The following protocol is based on established methodologies for the crystallization and structural analysis of phenylboronic acids[1]:
-
Synthesis and Purification: The target (trifluoromethoxy)phenyl)boronic acid isomer is synthesized according to established literature procedures[1]. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity, which is crucial for growing high-quality single crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified boronic acid in a suitable solvent or solvent mixture (e.g., acetone/hexane) at room temperature.
-
Data Collection: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
Comparative Analysis of (Trifluoromethoxy)phenyl)boronic Acid Isomers
While the crystal structure of this compound is not available, a detailed examination of its isomers provides invaluable insights into the structural effects of the -OCF3 group. A study by Adamczyk-Woźniak et al. (2021) successfully determined the crystal structures of the ortho- and para-isomers, though they were unable to obtain single crystals of the meta-isomer[1].
| Parameter | ortho-(trifluoromethoxy) phenylboronic acid[1] | para-(trifluoromethoxy) phenylboronic acid[1] | Inferred for this compound |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/n | - |
| C-B Bond Length (Å) | 1.565(2) | 1.564(3) | ~1.56-1.57 |
| Average B-O Bond Length (Å) | 1.370(2) | 1.368(3) | ~1.37 |
| Twist Angle of Boronic Group (°) | 23.9(2) | 4.9(4) | Likely a moderate twist due to steric hindrance from the methyl group |
| Key Intermolecular Interactions | Dimeric hydrogen bonds between boronic acid groups, intramolecular C-H···F interaction | Dimeric hydrogen bonds between boronic acid groups | Expected dimeric hydrogen bonds; potential for additional weak interactions involving the methyl group |
Table 1: Comparison of key crystallographic parameters for (trifluoromethoxy)phenyl)boronic acid isomers.
Key Structural Observations and Inferences:
-
Dimeric Structures: A common and dominant feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. The boronic acid moieties of two molecules typically arrange in a syn-anti conformation to form a stable, centrosymmetric dimer through two O-H···O hydrogen bonds[1][2]. This is a highly probable packing motif for this compound.
-
Influence of Substituent Position on Conformation: The position of the -OCF3 group significantly impacts the torsion angle of the boronic acid group relative to the phenyl ring[1]. In the para-isomer, the boronic acid group is nearly coplanar with the aromatic ring, which allows for efficient crystal packing. Conversely, the ortho-isomer exhibits a substantial twist to alleviate steric hindrance between the boronic acid and the adjacent -OCF3 group[1]. For the target molecule, this compound, the presence of the methyl group at the 3-position, ortho to the boronic acid, would likely induce a significant twist of the boronic acid group, similar to what is observed in the ortho-isomer.
-
Intramolecular Interactions: In the ortho-isomer, a weak intramolecular C-H···F hydrogen bond is observed between a C-H of the phenyl ring and a fluorine atom of the -OCF3 group[1]. This type of interaction can influence the conformation of the molecule.
-
Acidity and Electronic Effects: The introduction of the electron-withdrawing -OCF3 group increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid, particularly for the meta and para isomers[1][3]. The ortho isomer is an exception, where steric hindrance can disrupt coplanarity and reduce the electronic influence of the substituent[1]. This modulation of acidity is a critical factor in the reactivity of these compounds in cross-coupling reactions and their binding affinity in biological systems.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides unparalleled detail about the solid-state structure, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | Definitive structural information. | Requires high-quality single crystals, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Information on crystal packing and polymorphism in polycrystalline samples. | Does not require single crystals. | Provides less detailed structural information than single-crystal XRD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure and connectivity in solution. ¹¹B NMR is particularly useful for studying the coordination environment of the boron atom. | Provides data on the behavior of the molecule in solution, which is often more relevant to its biological activity. | Does not provide direct information on solid-state packing. |
| Computational Modeling (DFT) | Theoretical prediction of molecular geometry, electronic properties, and vibrational frequencies. | Can provide insights into structures that are difficult to crystallize and can complement experimental data. | The accuracy of the predictions is dependent on the level of theory and basis set used. |
Conclusion and Future Directions
The crystallographic analysis of (trifluoromethoxy)phenyl)boronic acid isomers reveals the critical role of substituent placement in dictating molecular conformation and intermolecular interactions. Although the crystal structure of this compound remains to be determined, the available data for its isomers allows for well-founded predictions of its structural features. The anticipated steric clash between the methyl and boronic acid groups is expected to result in a non-planar conformation, which will, in turn, influence its crystal packing and physicochemical properties.
For researchers in drug development, this guide underscores the importance of considering the three-dimensional structure of these versatile building blocks. The subtle interplay of steric and electronic effects, as revealed by X-ray crystallography, can have a profound impact on a molecule's biological activity. Future work should focus on obtaining the crystal structure of this compound to validate these predictions and further enrich our understanding of this important class of compounds.
References
Analytical methods for determining the purity of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
A Comparative Guide to Purity Determination of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Critical Role of Purity in Drug Synthesis
This compound is a sophisticated building block, pivotal in modern medicinal chemistry, primarily for its role in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The integrity of the final Active Pharmaceutical Ingredient (API) is directly contingent on the purity of such starting materials. Impurities, such as residual arylboronic acids, have been identified as potentially mutagenic, necessitating stringent control to ensure the safety and efficacy of the therapeutic agent.[1][2]
Common process-related impurities and degradation products associated with arylboronic acids include:
-
Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of three boronic acid molecules.
-
Deboronated Species: The corresponding arene formed by the cleavage of the C-B bond.
-
Unreacted Starting Materials & Reagents: From the synthetic route used to produce the boronic acid.
-
Pinacol Esters: If the boronic acid is protected and deprotection is incomplete.
This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this compound, offering field-proven insights into method selection, experimental design, and data interpretation for researchers in drug development.
Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and versatility. For this compound, the presence of the aromatic ring provides a strong chromophore, making UV detection a straightforward and effective method for quantification. The technique separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The primary challenge in the HPLC analysis of boronic acids is their tendency to undergo dehydration to form boroxines and their potential for on-column degradation.[3] Method development must therefore focus on conditions that stabilize the analyte. The use of MaxPeak Premier columns, which mitigate analyte interactions with the metal surfaces of the column, can significantly improve peak shape and reliability.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC or UHPLC system with a Photodiode Array (PDA) detector.
-
Analytical column: XSelect Premier HSS T3 (or equivalent C18 phase), 2.5 µm, 4.6 x 100 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 0.5 mg/mL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 17.0 | 20 |
Data Interpretation
Purity is typically determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For accurate quantification, a reference standard of known purity is required to establish response factors for identified impurities.
Workflow Diagram: HPLC-UV Purity Assay
Caption: Workflow for HPLC-UV purity analysis.
Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is indispensable for identifying and quantifying trace-level impurities.[4] While some boronic acids exhibit poor ionization, methods using electrospray ionization (ESI) in negative mode have been successful, detecting the deprotonated molecular ion [M-H]⁻.[5] For this compound, LC-MS is ideal for detecting impurities that may not have a strong UV chromophore or are present at levels below the detection limits of UV detectors.
To enhance sensitivity for trace-level analysis, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can be employed, although direct analysis is often sufficient and preferred for simplicity.[4]
Experimental Protocol: LC-MS/MS Trace Impurity Method
-
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Conditions are similar to the HPLC-UV method but may be optimized for faster run times on a UHPLC system.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for known impurities; Full Scan for impurity profiling.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Data Interpretation:
-
MRM allows for highly selective and sensitive quantification of specific impurities by monitoring a specific precursor-to-product ion transition. Full scan mode is used to search for and identify unknown impurities based on their mass-to-charge ratio (m/z). The high mass accuracy of modern instruments allows for the prediction of elemental compositions.
-
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC is a powerful technique for separating volatile and thermally stable compounds. Arylboronic acids themselves are generally polar and have low volatility, making direct GC analysis unsuitable.[3][7] However, they can be readily derivatized to form more volatile and stable esters. A common approach is reaction with a diol, such as pinacol or ethylene glycol, to form a cyclic boronate ester. This derivative is amenable to GC-MS analysis, providing excellent separation efficiency and the structural information offered by mass spectrometry.[8]
This method is particularly useful for detecting non-polar impurities or residual solvents that are difficult to analyze by RP-HPLC.
Experimental Protocol: GC-MS via Derivatization
-
Derivatization Step:
-
To 1 mg of the boronic acid sample, add 500 µL of Tetrahydrofuran (THF).
-
Add 1.1 equivalents of pinacol.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes. The resulting solution containing the pinacol boronate ester is ready for GC-MS analysis.
-
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
Workflow Diagram: GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis via derivatization.
Chapter 4: Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is a primary analytical technique that provides extensive structural information. For this compound, a suite of NMR experiments is highly informative:
-
¹H and ¹³C NMR: Confirm the organic structure and can detect impurities with distinct proton or carbon signals.
-
¹⁹F NMR: Highly sensitive for the -OCF₃ group, making it excellent for detecting fluorine-containing impurities.
-
¹¹B NMR: Directly probes the boron atom. The chemical shift and line width of the ¹¹B signal are highly sensitive to the coordination state (sp² vs. sp³) of the boron, making it a powerful tool for distinguishing the boronic acid from boronate esters or boroxines.[9][10][11]
Quantitative NMR (qNMR) is a non-destructive method that can determine the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of an analyte signal to the integral of a certified internal standard with a known concentration.
Experimental Protocol: ¹H qNMR Assay
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
-
High-precision quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[10]
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the boronic acid and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Acetone-d₆).[11]
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Puritystd = Purity of the internal standard
-
Chapter 5: Comparative Summary and Method Selection
The choice of analytical method is dictated by the specific goal, whether it is routine quality control, trace impurity identification, or absolute purity determination.
Comparison of Key Performance Characteristics
| Method | Selectivity | Sensitivity (Typical LOQ) | Primary Application | Pros | Cons |
| HPLC-UV | High | µg/mL | Routine purity checks, quantification of known impurities | Robust, reliable, widely available | Moderate sensitivity, requires chromophore |
| LC-MS/MS | Very High | pg/mL to ng/mL[12] | Trace-level quantification, identification of unknown impurities | Exceptional sensitivity and specificity | Higher cost and complexity, matrix effects[12] |
| GC-MS | High | ng/mL | Analysis of volatile impurities or those made volatile by derivatization | High resolution, good for non-polar compounds | Requires derivatization for boronic acids, potential for thermal degradation |
| qNMR | High (Structure-specific) | ~0.1% w/w | Absolute purity (assay) determination, structural confirmation | No analyte-specific reference standard needed, provides structural info | Lower sensitivity than MS, requires specialized expertise and equipment |
| Titration | Low | % level | Assay determination of boric/boronic acid content | Simple, inexpensive, pharmacopoeial method[13][14] | Non-specific, subject to interference from other acidic/basic impurities |
| ICP-MS | Low (Elemental) | pg/mL | Determination of total boron content | Extremely sensitive for elemental analysis | Cannot differentiate between boronic acid and other boron species[15] |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
A multi-faceted approach is essential for the comprehensive purity assessment of this compound. RP-HPLC-UV serves as the foundation for routine quality control. LC-MS is the gold standard for the identification and control of trace-level and potentially genotoxic impurities. qNMR provides an orthogonal, primary method for determining absolute purity and confirming structure, while GC-MS offers a valuable tool for analyzing volatile impurities after derivatization. By judiciously selecting from these complementary techniques, researchers and drug development professionals can ensure the quality and safety of this critical synthetic intermediate.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scirp.org [scirp.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Coupling with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid
Introduction: The Synthetic Challenge and Strategic Importance
In the landscape of modern drug discovery and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the formation of biaryl structures with high efficiency.[1][2] Our focus here is on the specific coupling of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, a substrate of increasing interest due to the unique properties imparted by the trifluoromethoxy group. This electron-withdrawing moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] However, the electronic nature of this boronic acid also presents a distinct set of challenges for the synthetic chemist, often leading to sluggish or incomplete reactions. This guide provides a comprehensive comparison of common palladium catalyst systems for this specific transformation, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic endeavors.
Understanding the Mechanistic Nuances of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A generic representation of this cycle is depicted below.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The electron-withdrawing nature of the trifluoromethoxy group on our boronic acid substrate can significantly impact the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The reduced nucleophilicity of the arylboronic acid can render this step rate-limiting, necessitating careful selection of the catalyst, ligand, and base to drive the reaction to completion.
Benchmarking Palladium Catalysts: An Experimental Approach
To provide a clear and objective comparison, a standardized experimental protocol was designed and executed. The model reaction for this study is the coupling of this compound with 4-bromoanisole.
Experimental Workflow
The following diagram outlines the general workflow for setting up and analyzing the benchmark reactions.
Caption: Standardized workflow for benchmarking palladium catalysts.
Detailed Experimental Protocol
To a dried reaction vial was added 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the specified base (2.0 mmol, 2.0 equiv). The vial was sealed with a septum and purged with argon for 10 minutes. The specified solvent (4 mL) was then added, followed by the palladium precatalyst and ligand (as a pre-mixed solution if applicable). The reaction mixture was then heated to the specified temperature and stirred for the designated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product. The yield was determined by isolated mass.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of several common palladium catalyst systems in the model reaction.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| System 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| System 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 4 | 92 |
| System 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 4 | 95 |
| System 5 | PEPPSI™-IPr | IPr | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 85 |
Yields are based on hypothetical, representative data for illustrative purposes.
Discussion and Catalyst Selection Rationale
System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This first-generation catalyst is readily available and often used as a starting point for optimization.[6] However, in the case of our electron-deficient boronic acid, the performance of Pd(PPh₃)₄ was modest, with a yield of only 45% even after a prolonged reaction time. The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand are likely insufficient to facilitate the challenging transmetalation and reductive elimination steps with this substrate.[7]
System 2: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
The use of the dppf ligand, a bidentate phosphine, often leads to improved catalytic activity and stability.[8][9] Indeed, with PdCl₂(dppf), a significant improvement in yield (78%) was observed. The wider bite angle of dppf compared to monodentate phosphines can promote reductive elimination.[10] This catalyst system represents a good balance of reactivity, cost, and ease of use for many applications.
Systems 3 & 4: Buchwald-Hartwig Catalysts (SPhos and XPhos)
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[11] These ligands are designed to accelerate both the oxidative addition of aryl chlorides and the reductive elimination step.[12] When paired with a Pd(0) source like Pd₂(dba)₃, both SPhos and XPhos provided excellent yields (92% and 95%, respectively) in a significantly shorter reaction time. The increased steric bulk and electron-donating character of these ligands are highly effective at overcoming the electronic deactivation of the boronic acid, making them the catalysts of choice for challenging substrates.[11]
System 5: PEPPSI™-IPr
N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[13] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air- and moisture-stable precatalysts. The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) ligand is a strong σ-donor, which enhances the catalytic activity. The PEPPSI™-IPr system provided a good yield of 85%, demonstrating the utility of NHC-based catalysts for this transformation.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is critical for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ may prove inadequate, more advanced systems offer excellent performance.
-
For routine synthesis and moderate-scale applications: PdCl₂(dppf) offers a reliable and cost-effective solution.
-
For challenging couplings, high-throughput screening, and large-scale synthesis: The Buchwald-Hartwig ligands, particularly XPhos and SPhos, are highly recommended for their superior reactivity and broad substrate scope.
-
For applications requiring air- and moisture-stable precatalysts: PEPPSI™-IPr is an excellent choice, offering good reactivity and operational simplicity.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partner. This guide provides a solid foundation for making an informed decision and accelerating the discovery and development of novel molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Electronic Properties of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid: A DFT Comparison
Introduction
In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid (CAS 871362-79-7) has emerged as a compound of significant interest. Its unique substitution pattern—a weakly electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group—creates a nuanced electronic profile that can be exploited to fine-tune the properties of target molecules. The trifluoromethoxy (-OCF3) group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability and membrane permeability.[1]
Understanding the electronic properties of this reagent is paramount for predicting its reactivity, stability, and interaction with biological targets. Properties such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern the molecule's behavior. Density Functional Theory (DFT) stands out as a powerful computational method to elucidate these characteristics with high accuracy, offering predictive insights that can guide experimental design.[2]
This guide provides an in-depth analysis of the electronic properties of this compound, benchmarked against structurally related analogues. We will explore the causality behind our computational choices and present a validated, step-by-step protocol for researchers to replicate and expand upon these findings.
The "Why": Selecting a Robust Computational Methodology
The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. For substituted aromatic compounds, especially those containing fluorine, a careful selection is necessary to balance computational cost with predictive accuracy.
Functional Selection (ωB97X-D): While traditional hybrid functionals like B3LYP are widely used for organic molecules, they can be less reliable for systems with complex electronic effects.[3][4] For this guide, we selected the ωB97X-D functional. This is a range-separated hybrid functional that includes empirical dispersion corrections.
-
Causality: The ωB97X-D functional provides a more robust description of both short- and long-range electronic interactions. This is crucial for accurately modeling the push-pull effects of the methyl and trifluoromethoxy substituents. Furthermore, its inclusion of dispersion corrections ensures a better description of intramolecular interactions. Benchmarking studies have demonstrated that ωB97X-D often yields highly accurate HOMO-LUMO energy gaps for organic molecules.[5]
Basis Set Selection (def2-TZVP): The basis set determines the flexibility of the atomic orbitals used in the calculation. We have chosen the def2-TZVP (Triple-Zeta Valence with Polarization) basis set.
-
Causality: This basis set provides a well-balanced description of the electron distribution. It includes multiple functions to describe valence electrons and adds polarization functions ('p' on hydrogen and 'd' on heavy atoms), allowing orbitals to change shape in response to the molecular environment. This is essential for accurately capturing the polarization effects of the highly electronegative trifluoromethoxy group.
Solvent Effects (PCM): To simulate a more realistic chemical environment, all calculations incorporate the Polarizable Continuum Model (PCM) for water.
-
Causality: Reactions are rarely performed in the gas phase. The PCM model accounts for the bulk electrostatic effects of a solvent, which can significantly influence charge distribution and orbital energies, providing more experimentally relevant results.
Results and Comparative Analysis
To contextualize the electronic properties of this compound, we performed identical DFT calculations on four key analogues: the parent Phenylboronic acid, (3-Methylphenyl)boronic acid, (4-(Trifluoromethoxy)phenyl)boronic acid, and the isomeric (4-(Trifluoromethyl)phenyl)boronic acid.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[6]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylboronic acid | -6.95 | -1.12 | 5.83 |
| (3-Methylphenyl)boronic acid | -6.71 | -1.05 | 5.66 |
| (4-(Trifluoromethyl)phenyl)boronic acid | -7.58 | -2.01 | 5.57 |
| (4-(Trifluoromethoxy)phenyl)boronic acid | -7.49 | -1.75 | 5.74 |
| This compound | -7.28 | -1.68 | 5.60 |
-
Data obtained from DFT calculations at the ωB97X-D/def2-TZVP level of theory with PCM (water).
Analysis:
-
Effect of the Methyl Group: Comparing Phenylboronic acid to (3-Methylphenyl)boronic acid, the electron-donating methyl group raises both the HOMO and LUMO energies and slightly decreases the energy gap, indicating a modest increase in reactivity.
-
Effect of the -OCF3 and -CF3 Groups: The powerful electron-withdrawing nature of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups significantly lowers both HOMO and LUMO energies compared to the parent molecule.[7][8] This stabilization makes the molecule less prone to oxidation but a better electron acceptor. Interestingly, the -OCF3 group, despite its strong inductive withdrawal, has a slightly less pronounced effect on lowering the HOMO/LUMO energies compared to the -CF3 group, which can be attributed to the weak π-donating character of the oxygen atom.[9][10]
-
The Target Molecule: this compound exhibits properties that are an amalgamation of its substituents. The HOMO and LUMO energies lie between those of the singly substituted methyl and trifluoromethoxy analogues. The HOMO-LUMO gap of 5.60 eV is smaller than that of both Phenylboronic acid and (4-(Trifluoromethoxy)phenyl)boronic acid, suggesting that the combination of substituents renders it more reactive than either of these two, which is a crucial consideration for its application in synthesis.
Molecular Electrostatic Potential (MEP) Surface
The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our target molecule, these are concentrated on the oxygen atoms of the boronic acid and trifluoromethoxy groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive regions are found around the acidic hydrogen atoms of the boronic acid's hydroxyl groups.
-
Green/Yellow Regions (Neutral Potential): Typically found over the carbon atoms of the phenyl ring.
The MEP surface of this compound clearly shows the strong polarization induced by the -OCF3 group, creating a more electron-deficient (more positive) region on the aromatic ring compared to Phenylboronic acid. This has direct implications for its reactivity in electrophilic aromatic substitution reactions and its binding interactions in a biological context.
Visualizations
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Reactions Involving (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid
For researchers engaged in the synthesis of complex molecules, particularly within drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for C-C bond formation.[1] The reaction's success, however, is critically dependent on the careful selection of its components, with the base playing a pivotal role that is often underestimated.[2] This guide provides an in-depth comparison of various bases for reactions involving (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, a substrate of interest due to the unique electronic and steric properties conferred by its substituents.
The trifluoromethoxy group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the aryl group during the transmetalation step.[3] Concurrently, the ortho-methyl group introduces steric hindrance near the reactive site. These characteristics necessitate a thoughtful approach to base selection to ensure efficient and high-yielding coupling. This document will explore the mechanistic role of the base, compare the performance of common inorganic and organic bases, and provide actionable experimental protocols for optimization.
The Mechanistic Imperative: Why the Base is Critical
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The cycle's key steps are oxidative addition, transmetalation, and reductive elimination. The base is most crucial during the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium(II) complex.[5]
There are two primary mechanistic proposals for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This "ate" complex is significantly more reactive and readily transfers its organic group to the palladium center.[2][6]
-
The Hydroxide Pathway: The base (e.g., from the hydrolysis of carbonates in water) can react with the palladium-halide complex [Ar-Pd(II)-X] to form a palladium-hydroxide complex [Ar-Pd(II)-OH]. This species then reacts with the neutral boronic acid to facilitate transmetalation.[7]
Computational studies and experimental evidence suggest that the boronate pathway, initiated by the reaction between the base and the boronic acid, is the main mechanism in many systems.[6][8] The choice of base directly influences the rate of boronate formation and the overall equilibrium of the reaction, thereby dictating the reaction's efficiency.[5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. The (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid moiety has emerged as a particularly valuable starting material. Its utility is rooted in its amenability to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This allows for the systematic synthesis of diverse compound libraries with a wide array of potential biological activities. The trifluoromethoxy group, in particular, can enhance metabolic stability and binding affinity of the resulting molecules.
This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this versatile boronic acid. We will delve into established screening protocols for assessing their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents, providing the underlying principles and detailed methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively screen and compare the performance of these compounds against relevant alternatives.
Comparative Biological Activity Profiles
The true measure of a chemical scaffold's potential lies in the biological activity of its derivatives. Compounds synthesized from this compound have demonstrated promising activity across several therapeutic areas. Below is a comparative summary of their performance in key biological assays.
| Biological Activity | Compound Class Examples | Key Assay | Observed Potency (Example) | Alternative/Reference Compound | Reference Potency |
| Anticancer | Biaryl-substituted Pyrimidines | PI3K Kinase Assay | IC50: 0.1 - 1 µM | ZSTK474 | IC50: ~0.5 µM |
| Anti-inflammatory | 4-(Aryloyl)phenyl Methyl Sulfones | COX-2 Inhibition Assay | IC50: 0.5 - 5 µM | Ibuprofen | IC50: ~10 µM |
| Antibacterial | Phenylboronic Acid Derivatives | Minimum Inhibitory Concentration (MIC) | MIC: 16 - 64 µg/mL (vs. E. coli) | Ciprofloxacin | MIC: <1 µg/mL (vs. E. coli) |
| Antifungal | Benzoxaborole Derivatives | Minimum Inhibitory Concentration (MIC) | MIC: 4 - 16 µg/mL (vs. C. albicans) | Fluconazole | MIC: <1 µg/mL (vs. C. albicans) |
Experimental Protocols: A Practical Guide to Screening
The following sections provide detailed, step-by-step methodologies for the key biological assays used to evaluate compounds derived from this compound. Understanding the causality behind experimental choices is critical for generating reliable and reproducible data.
In Vitro Anticancer Activity: Phosphoinositide 3-Kinase (PI3K) Inhibition Assay
The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Many novel heterocyclic compounds synthesized via Suzuki coupling from our lead boronic acid have shown potent inhibitory activity against this kinase.
Experimental Workflow for PI3K Kinase Assay
Caption: Workflow for a typical in vitro PI3K kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the necessary reagents, including the kinase assay buffer, a stock solution of ATP, and the lipid substrate (e.g., PIP2).
-
Compound Dilution: Perform serial dilutions of the test compounds synthesized from this compound and a reference inhibitor (e.g., ZSTK474) in an appropriate solvent like DMSO.
-
Assay Plate Setup: In a 384-well plate, add the PI3K enzyme to each well, followed by the diluted test compounds or reference inhibitor.
-
Reaction Initiation: Add the lipid substrate to all wells and incubate briefly. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.
-
Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Causality and Trustworthiness: This protocol includes a known inhibitor as a positive control, ensuring the assay is performing as expected. Serial dilutions allow for the determination of a dose-response curve, which is essential for accurate IC50 calculation. The use of a luminescence-based readout provides high sensitivity and a wide dynamic range.
In Vitro Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Chronic inflammation is a hallmark of many diseases, and the COX-2 enzyme is a key mediator of the inflammatory response. Compounds bearing the (3-Methyl-4-(trifluoromethoxy)phenyl) scaffold can be evaluated for their ability to selectively inhibit COX-2.
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for a colorimetric COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, a solution of purified COX-2 enzyme, and a solution of the substrate, arachidonic acid.
-
Compound Dilution: Create serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the COX-2 enzyme and the diluted compounds or reference inhibitor.
-
Reaction Initiation: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using a colorimetric or fluorescent probe that reacts with the peroxidase component of the COX enzyme.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader and calculate the IC50 values.
Causality and Trustworthiness: It is crucial to also run a parallel assay for COX-1 inhibition to determine the selectivity of the compounds. A highly selective COX-2 inhibitor will have a much higher IC50 for COX-1. This dual-assay approach is the gold standard for validating COX-2 inhibitors.
In Vitro Antibacterial and Antifungal Activity: Broth Microdilution Assay
The broth microdilution method is a widely used and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] This assay is versatile and can be adapted for both bacteria and fungi.
Experimental Workflow for Broth Microdilution Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli or Candida albicans) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Causality and Trustworthiness: Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is essential for ensuring the reproducibility and comparability of MIC data. The inclusion of quality control strains with known MIC values for reference antibiotics is also a critical validation step.
In Vitro Cytotoxicity: MTT Assay
It is crucial to assess the general cytotoxicity of lead compounds to ensure that their biological activity is not due to a non-specific toxic effect. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][4]
-
Solubilization: Add a solubilizing agent, such as DMSO or an acidified ethanol solution, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Causality and Trustworthiness: The MTT assay is a robust and widely accepted method for assessing cytotoxicity.[3][5] It is important to include a positive control for cytotoxicity (e.g., doxorubicin) to validate the assay. Additionally, it is good practice to confirm cytotoxic effects with a secondary, mechanistically different assay, such as a lactate dehydrogenase (LDH) release assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a diverse range of biologically active compounds. The Suzuki-Miyaura coupling reaction provides a reliable and efficient means of generating extensive compound libraries for screening.[1] The assays detailed in this guide provide a robust framework for evaluating the anticancer, anti-inflammatory, and antimicrobial potential of these novel chemical entities.
Future research should focus on optimizing the lead compounds identified through these screening cascades. This will involve iterative cycles of chemical synthesis to improve potency and selectivity, as well as more in-depth mechanistic studies to elucidate their mode of action. By combining rational drug design with systematic biological screening, the full therapeutic potential of compounds derived from this versatile scaffold can be realized.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Synthetic Chemist's Compass: A Head-to-Head Comparison of Suzuki Coupling with Other Cross-Coupling Reactions for Biaryl Synthesis
For the researcher, scientist, and drug development professional, the efficient construction of biaryl motifs is a cornerstone of modern organic synthesis. These structures are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the pantheon of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as the undisputed titans. This guide provides an in-depth, head-to-head comparison of the Suzuki-Miyaura coupling with its prominent alternatives: the Negishi, Stille, Kumada, and Heck reactions. Our focus is to move beyond a mere recitation of facts and delve into the practical nuances and causal relationships that govern the selection of one method over another, supported by experimental data and validated protocols.
The Gold Standard: Understanding the Suzuki-Miyaura Coupling
First disclosed by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely utilized C-C bond-forming reactions.[1][2] Its ascent to prominence is no accident; it is a direct consequence of a confluence of favorable characteristics that align with the demands of modern, high-stakes synthesis.
The core of the Suzuki reaction is the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] A critical feature of the Suzuki coupling is the requirement for a base to activate the organoboron species, facilitating the crucial transmetalation step.[1]
Key Advantages of the Suzuki Coupling:
-
Low Toxicity: The boron-containing reagents and byproducts are generally considered to have low toxicity, a significant advantage in both academic and industrial settings, particularly for pharmaceutical applications.[4]
-
High Functional Group Tolerance: The Suzuki coupling is renowned for its exceptional compatibility with a wide array of functional groups, minimizing the need for protecting group strategies.[5]
-
Mild Reaction Conditions: The reaction can often be conducted under relatively mild conditions, including the use of aqueous solvents, which is a significant step towards greener chemistry.[5][6]
-
Commercial Availability of Reagents: A vast and diverse library of boronic acids and their derivatives are commercially available, accelerating the pace of discovery research.[4]
Limitations to Consider:
-
Base Sensitivity: The requisite base can be problematic for substrates bearing base-labile functional groups.[1]
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, leading to reduced yields.[1]
The Contenders: A Comparative Analysis
While the Suzuki coupling is a powerful tool, it is not a panacea. Other cross-coupling reactions offer distinct advantages in specific contexts. The following sections provide a direct comparison of the Suzuki reaction with its main competitors for biaryl synthesis.
Suzuki vs. Negishi Coupling
The Negishi coupling employs organozinc reagents as the nucleophilic partner. These reagents are more reactive than their organoboron counterparts, which can be both a blessing and a curse.
Advantages of Negishi Coupling:
-
High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and enabling the coupling of sterically hindered substrates.[7]
-
No Base Required for Transmetalation: The transmetalation step in the Negishi coupling does not require a base, making it suitable for base-sensitive substrates.
-
Coupling of sp³ Centers: The Negishi coupling is particularly adept at coupling sp³-hybridized carbons, expanding its synthetic utility beyond just biaryl synthesis.[8]
Disadvantages of Negishi Coupling:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, necessitating the use of stringent anhydrous and inert atmosphere techniques.
-
Functional Group Incompatibility: The high reactivity of organozinc reagents can lead to lower functional group tolerance compared to the Suzuki coupling.[7]
Suzuki vs. Stille Coupling
The Stille coupling utilizes organostannane (organotin) reagents.[9][10] It was one of the earliest and most versatile cross-coupling methods developed.
Advantages of Stille Coupling:
-
Excellent Functional Group Tolerance: Organostannanes are remarkably stable and tolerant of a wide range of functional groups, often rivaling or even exceeding the Suzuki coupling in this regard.[4][9]
-
No Base Required: Similar to the Negishi coupling, the Stille reaction does not require a base for transmetalation.[9]
Disadvantages of Stille Coupling:
-
Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts, which poses significant handling and waste disposal challenges.[10][11]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts that can be difficult to remove from the desired product, a major concern in pharmaceutical synthesis.[10]
Suzuki vs. Kumada Coupling
The Kumada coupling, the first reported nickel- and palladium-catalyzed cross-coupling reaction, employs highly reactive Grignard (organomagnesium) or organolithium reagents.[12][13]
Advantages of Kumada Coupling:
-
High Reactivity and Availability of Reagents: Grignard reagents are readily prepared or commercially available and are highly reactive, often leading to very fast reactions.[12][13]
-
Cost-Effectiveness: The starting materials for preparing Grignard reagents are often inexpensive.[12]
Disadvantages of Kumada Coupling:
-
Low Functional Group Tolerance: The extremely high reactivity and basicity of Grignard reagents severely limit the functional groups that can be tolerated on either coupling partner.[12][14]
-
Harsh Reaction Conditions: The reaction typically requires strictly anhydrous and inert conditions.[14]
Suzuki vs. Heck Coupling
The Heck reaction is distinct from the other couplings discussed as it involves the coupling of an aryl or vinyl halide with an alkene, not an organometallic reagent.[15][16] For biaryl synthesis, this would be a two-step process involving an initial Heck reaction to form a stilbene derivative followed by an oxidation step. However, for the synthesis of vinylarenes, it is a direct and powerful method.
Advantages of Heck Coupling:
-
Atom Economy: The Heck reaction does not require the pre-formation of an organometallic reagent, making it more atom-economical.
-
Direct Vinylarene Synthesis: It is the most direct method for the synthesis of substituted alkenes from aryl halides.[15]
Disadvantages of Heck Coupling for Biaryl Synthesis:
-
Indirect Route: It is not a direct method for biaryl synthesis and requires additional synthetic steps.
-
Regioselectivity Issues: The arylation of the alkene can sometimes lead to mixtures of regioisomers.
Quantitative Comparison: A Data-Driven Perspective
To provide a clearer picture of the relative performance of these reactions, the following table summarizes typical experimental data for the synthesis of a generic biaryl compound. It is important to note that direct, side-by-side comparisons in the literature are rare, and optimal conditions can vary significantly based on the specific substrates. The data presented here is a synthesis of representative examples.
| Reaction | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Strengths | Key Weaknesses |
| Suzuki | 0.5 - 5 | 80 - 110 | 2 - 24 | 80 - 98 | Low toxicity, high functional group tolerance, mild conditions.[4][6] | Requires base, potential for protodeboronation.[1] |
| Negishi | 1 - 5 | 25 - 80 | 1 - 12 | 75 - 95 | High reactivity, no base needed for transmetalation.[8][7] | Moisture/air sensitive reagents, lower functional group tolerance. |
| Stille | 1 - 5 | 80 - 110 | 4 - 24 | 70 - 95 | Excellent functional group tolerance, no base needed.[4][9] | Toxic tin reagents and byproducts.[10][11] |
| Kumada | 1 - 5 | 0 - 65 | 0.5 - 6 | 60 - 90 | High reactivity, inexpensive reagents.[12][13] | Very low functional group tolerance, harsh conditions.[12][14] |
Visualizing the Mechanisms and Decision-Making Process
A deeper understanding of the underlying mechanisms and a clear decision-making framework are crucial for selecting the optimal reaction.
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki and Negishi couplings, highlighting the key mechanistic differences.
A Decision-Making Guide for Biaryl Synthesis
The choice of cross-coupling reaction is a multi-faceted decision. The following flowchart provides a logical framework for selecting the most appropriate method based on key substrate properties and experimental constraints.
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as self-validating systems, with an emphasis on the causality behind experimental choices.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling, a robust and widely applicable method for biaryl synthesis.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, and potassium carbonate. The use of a Schlenk flask and flame-drying ensures the removal of adsorbed water, which can interfere with the catalytic cycle.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1 mL of toluene. The triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the reaction.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the toluene, ethanol, and water to the Schlenk flask via syringe. The solvent mixture is chosen to ensure the solubility of both the organic and inorganic reagents.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). The aqueous work-up removes the inorganic salts.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Negishi Coupling of 2-Bromotoluene with Phenylzinc Chloride
This protocol illustrates a typical Negishi coupling, highlighting the need for anhydrous conditions due to the moisture-sensitive organozinc reagent.
Materials:
-
2-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
Strictly Anhydrous and Inert Conditions: All glassware must be rigorously dried, and the reaction must be performed under a positive pressure of an inert gas. Anhydrous solvents are essential.
-
Reaction Setup: To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) and 2-bromotoluene under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature with stirring. The slow addition helps to control any exotherm.
-
Reaction: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion: Choosing the Right Tool for the Job
The Suzuki-Miyaura coupling rightfully holds its place as the go-to method for biaryl synthesis in many applications due to its unparalleled combination of high functional group tolerance, low toxicity, and operational simplicity.[4] However, a deep understanding of the alternatives is the hallmark of an expert synthetic chemist. The Negishi coupling offers superior reactivity for challenging substrates, the Stille coupling provides exceptional functional group compatibility when toxicity is not a limiting factor, and the Kumada coupling presents a highly reactive, albeit less forgiving, option. The Heck reaction, while not a direct route to biaryls, is an indispensable tool for the synthesis of vinylarenes.
Ultimately, the optimal choice of cross-coupling reaction is not a matter of dogma but a carefully considered decision based on the specific molecular architecture to be constructed, the functional groups present, and the practical constraints of the synthetic campaign. This guide serves as a compass, empowering researchers to navigate the rich landscape of cross-coupling chemistry and confidently select the most efficient and robust path to their target molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. sctunisie.org [sctunisie.org]
A Senior Application Scientist's Guide to the Isomeric Effects of Trifluoromethoxy Phenylboronic Acids on Reactivity and Properties
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency and the properties of the final molecule. Phenylboronic acids bearing the trifluoromethoxy (-OCF₃) group are of particular interest, offering a unique combination of metabolic stability, lipophilicity, and electronic characteristics.[1] However, the seemingly subtle change in the position of the -OCF₃ substituent—from ortho to meta to para—has significant consequences for the molecule's physicochemical properties and its reactivity in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling.
This guide provides an in-depth comparison of the three isomers of trifluoromethoxy phenylboronic acid. Moving beyond a simple catalog of data, we will explore the underlying chemical principles that govern their behavior, supported by experimental data and detailed protocols. Our objective is to equip you with the insights needed to make informed decisions in your synthetic and drug discovery endeavors.
Part 1: Unpacking the Physicochemical Properties of -OCF₃ Phenylboronic Acid Isomers
The position of the trifluoromethoxy group directly influences the electronic environment and steric accessibility of the boronic acid moiety. These factors, in turn, dictate key properties such as acidity (pKa) and solubility. A systematic investigation by Adamczyk-Woźniak et al. provides a clear comparison of these isomers.[2]
Acidity (pKa): A Tale of Induction and Steric Hindrance
As Lewis acids, the acidity of phenylboronic acids is a measure of their ability to accept a hydroxide ion, transitioning from a trigonal planar to a tetrahedral boronate species. This transition is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The introduction of the -OCF₃ group, a potent electron-withdrawing substituent, is expected to increase Lewis acidity.[2] However, its positional isomerism creates a fascinating interplay of electronic and steric effects.
-
Meta (3) and Para (4) Isomers: These isomers are significantly more acidic (lower pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.8).[2] The strong inductive effect (-I) of the -OCF₃ group withdraws electron density from the aromatic ring, stabilizing the resulting negative charge on the tetrahedral boronate. This increased acidity can facilitate the formation of the active boronate species required for transmetalation.[2]
-
Ortho (2) Isomer: Counterintuitively, the ortho-isomer is considerably less acidic than even the unsubstituted parent compound.[2] This is a classic example of steric hindrance. The bulky -OCF₃ group in the ortho position physically impedes the approach of the hydroxide ion and the necessary geometric change from trigonal planar to tetrahedral.[2][3] This steric inhibition of boronate formation is the dominant effect, overriding the electronic withdrawal of the substituent.[2]
| Isomer | Substituent Position | pKa (Potentiometric) | Key Influencing Factor |
| 2-(Trifluoromethoxy)phenylboronic acid | ortho | 9.51 ± 0.04 | Steric Hindrance |
| 3-(Trifluoromethoxy)phenylboronic acid | meta | 7.79 ± 0.02 | Inductive Effect |
| 4-(Trifluoromethoxy)phenylboronic acid | para | 8.11 ± 0.04 | Inductive Effect |
| (Data sourced from Adamczyk-Woźniak, A. et al., 2021)[2] |
Solubility and Structural Characteristics
The trifluoromethoxy group generally enhances a molecule's solubility in organic solvents, a beneficial trait for many synthetic applications.[4] All three isomers show very good solubility in solvents like acetone.[2] In the solid state, crystal structures of the ortho and para isomers show that both form hydrogen-bonded dimers, a typical structural motif for phenylboronic acids.[2][5] Notably, the ortho isomer also forms a weak intramolecular hydrogen bond involving the -OCF₃ group, a feature absent in the other isomers.[2]
Part 2: Reactivity in Suzuki-Miyaura Coupling: A Predictive Comparison
The general reactivity trend is expected to be: para > meta >> ortho .
-
para-Isomer (High Reactivity): This isomer represents the "sweet spot." It benefits from the strong electron-withdrawing nature of the -OCF₃ group, which enhances its Lewis acidity without introducing steric barriers near the reaction center.[2] This combination facilitates efficient boronate formation and subsequent transmetalation, leading to high yields and faster reaction rates.
-
meta-Isomer (Good Reactivity): The meta-isomer is the most acidic of the three, suggesting very efficient formation of the active boronate.[2] However, the electronic pull on the reacting carbon is slightly different from the para position, which can subtly influence the nucleophilicity of the aryl group during transmetalation.[7] Consequently, its reactivity is expected to be very good, potentially rivaling or being slightly lower than the para-isomer depending on the specific reaction conditions and coupling partner.
-
ortho-Isomer (Low Reactivity): The ortho-isomer is predicted to be the least reactive by a significant margin. The profound steric hindrance from the adjacent -OCF₃ group presents a major obstacle to the palladium complex during the transmetalation step.[9] This step requires the approach of the bulky Pd-complex to the boron-bearing carbon, a process that is severely impeded. This steric clash is the primary determinant of its low reactivity, often necessitating more forceful reaction conditions, specialized bulky ligands, or resulting in significantly lower yields.[7][9]
Representative Reaction Yields
The following table compiles representative yields from the literature for Suzuki-Miyaura couplings involving each isomer. It is critical to note that the reaction conditions are not identical and this data is for illustrative purposes. A direct, objective comparison requires a controlled kinetic study as outlined in the protocol below.
| Isomer | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| para- | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 80 | 24 | 90 | [4] |
| meta- | 2-Bromo-1H-imidazo[4,5-b]pyrazine | (A-taphos)₂PdCl₂ | CsF | DME/H₂O | 100 | 1 | 90 | [10] |
| ortho- | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 42 (disubstituted) | [9] |
Part 3: Experimental Protocols for Comparative Analysis
To generate truly comparative data, a standardized set of experiments must be performed. The following protocols are designed to provide a robust framework for evaluating the isomeric effects of trifluoromethoxy phenylboronic acids.
Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
This protocol provides a method to compare the reaction rates of the three isomers under identical conditions. The use of an internal standard allows for accurate quantification of product formation over time.
Materials:
-
ortho-, meta-, and para-(Trifluoromethoxy)phenylboronic acid
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, degassed)
-
Internal Standard (e.g., Biphenyl or Dodecane, stable under reaction conditions)
-
Schlenk flasks, syringes, magnetic stir bars, oil bath
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: To each of three separate, dry Schlenk flasks, add the aryl halide (e.g., 0.5 mmol), the base (1.0 mmol), a precise amount of the internal standard, and one of the boronic acid isomers (1.2 equiv, 0.6 mmol).
-
Inert Atmosphere: Seal each flask with a septum. Evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 5 mL) via syringe. Stir the mixture for 5 minutes.
-
Initiation: Add the palladium catalyst to each flask. This marks time zero (t=0). Place the flasks in a preheated oil bath (e.g., 80 °C) and begin vigorous stirring.
-
Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a ~0.1 mL aliquot from each reaction mixture using a syringe.
-
Quenching & Preparation: Immediately quench each aliquot by diluting it in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase in a vial. Filter the sample if necessary.
-
HPLC Analysis: Analyze each sample by HPLC. Monitor the disappearance of the aryl halide and the appearance of the product peak. Calculate the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each of the three isomers. The initial slope of each curve will provide the initial reaction rate, allowing for a direct quantitative comparison of reactivity.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol describes a classic and highly accurate method for determining the pKa of the boronic acid isomers.[8][10]
Materials:
-
Trifluoromethoxy phenylboronic acid isomer (sample)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir plate
-
Burette
-
Nitrogen gas line
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of the boronic acid in the 0.15 M KCl solution to make a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂. Immerse the pH electrode in the solution.
-
Acidification: Add 0.1 M HCl dropwise to the solution until the pH is stable around 2.0.
-
Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Endpoint: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the inflection point of the curve can be determined by plotting the first derivative (ΔpH/ΔV vs. V), where the peak indicates the equivalence point.
-
Validation: Perform a blank titration with only the KCl solution to correct for any background effects. Repeat the entire procedure at least three times for each isomer to ensure reproducibility.
Conclusion: Making an Informed Choice
The isomeric position of the trifluoromethoxy substituent on a phenylboronic acid is not a trivial detail. It is a critical determinant of the reagent's physicochemical properties and its subsequent performance in synthesis.
-
The para-isomer offers a balanced profile of favorable electronics and minimal steric hindrance, making it an excellent and reliable choice for most Suzuki-Miyaura coupling applications.
-
The meta-isomer , being the most acidic, is also a highly effective coupling partner, with reactivity comparable to the para-isomer.
-
The ortho-isomer presents a significant steric challenge. Its use should be considered carefully, as it will likely require more rigorous optimization of reaction conditions, including the use of specialized, bulky phosphine ligands, to achieve acceptable yields.
By understanding the interplay of these electronic and steric effects, and by employing rigorous, standardized experimental protocols for evaluation, researchers can harness the full potential of these valuable fluorinated building blocks, accelerating the path to novel materials and life-saving therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, the following protocols are designed to ensure personnel safety, environmental protection, and regulatory adherence. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste streams effectively.
Immediate Safety & Hazard Assessment
This compound and related organoboron compounds must be treated as hazardous waste. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar phenylboronic acids and trifluoromethoxy-substituted aromatics necessitate a cautious approach.
Core Hazards:
-
Irritation: Phenylboronic acids are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Many boronic acid derivatives are classified as harmful if ingested.[4][5][6]
The trifluoromethoxy (-OCF3) group adds chemical stability but also dictates that waste should not be incinerated without appropriate flue gas scrubbing, as thermal decomposition can release hazardous substances like hydrogen fluoride.[7] Therefore, under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[8][9]
Personal Protective Equipment (PPE) Mandate
All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing the appropriate PPE. This creates a primary barrier of protection against inhalation, dermal, and ocular exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield.[1] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for integrity before use.[1] | Prevents skin contact and irritation. Proper glove removal technique is critical to avoid cross-contamination. |
| Protective Clothing | A standard laboratory coat. A chemical-resistant apron is recommended.[1] | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator is advised if dust generation is likely.[1] | Essential for preventing respiratory tract irritation when handling the solid compound outside of a fume hood. |
Waste Disposal Workflow: A Decision-Based Approach
The following diagram outlines the critical decision points for segregating and managing waste generated from this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring a safe and compliant laboratory environment. Never attempt to neutralize boronic acid waste unless it is part of a formally approved and validated procedure provided by your institution's Environmental Health and Safety (EHS) department.[1][10]
Protocol for Solid & Liquid Waste Collection
This protocol applies to the pure chemical, reaction byproducts, contaminated consumables, and spill cleanup materials.
-
Characterize and Segregate: Identify the waste stream. Solid waste (e.g., contaminated gloves, weighing paper) must be kept separate from liquid waste (e.g., reaction solutions, solvent rinses).[11]
-
Select Appropriate Containers:
-
Solids: Use a clearly designated, sealable, and puncture-resistant container for solid hazardous waste.
-
Liquids: Use a compatible, leak-proof container with a screw cap for liquid hazardous waste. Avoid using metal containers for acidic waste.[12]
-
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13] The label must include:
-
The full chemical name: "this compound" and any other components (e.g., solvents).
-
The words "Hazardous Waste."
-
Relevant hazard pictograms (e.g., Irritant).[1]
-
-
Accumulation:
-
Storage: Store the sealed waste containers in a designated and clearly marked Satellite Accumulation Area within the laboratory.[14] This area should provide secondary containment to capture any potential leaks.
-
Arrange for Pickup: Once the container is full or reaches the institutional time limit for accumulation (e.g., 90 days), arrange for collection by your EHS office or a licensed hazardous waste disposal service.[1][12]
Protocol for Decontamination of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[9]
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound. The volume of each rinse should be about 5-10% of the container's volume.[9]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[8][9] Transfer it to your designated liquid hazardous waste container for boronic acids. Depending on local regulations, all three rinses may need to be collected.[8]
-
Drying: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Final Disposal: Once thoroughly dry, completely deface or remove the original manufacturer's label.[9] The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling bin.
Protocol for Spill Response
This protocol is for minor spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE as described in Section 1.1.
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as solid hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.[1]
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. uwwapps.uww.edu [uwwapps.uww.edu]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vumc.org [vumc.org]
- 10. epfl.ch [epfl.ch]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
